molecular formula C13H12O3 B13345434 Ethyl 3-(4-acetylphenyl)propiolate

Ethyl 3-(4-acetylphenyl)propiolate

Cat. No.: B13345434
M. Wt: 216.23 g/mol
InChI Key: OTZMIOSBMIXAMB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetylphenyl)propiolate ( 109034-26-6) is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . It belongs to the class of propiolate esters, which are recognized as valuable building blocks in synthetic organic chemistry due to their reactive carbon-carbon triple bond . This structure makes the compound a versatile intermediate for the construction of more complex molecules. Propiolate esters, such as the related reagent ethyl propiolate, are known to act as electrophiles and undergo reactions with nucleophiles. Specifically, they can react with compounds containing thiol groups (-SH) under mild conditions to form thioacrylate derivatives . This reaction is selective for thiols and proceeds via a nucleophilic attack mechanism . While specific studies on this exact compound are limited, its structure suggests it is well-suited for applications in medicinal chemistry and materials science research. It can be used in coupling reactions and cycloadditions, serving as a key precursor in the synthesis of various heterocycles and conjugated systems. Researchers value this compound for its utility in developing novel chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-(4-acetylphenyl)prop-2-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3

InChI Key

OTZMIOSBMIXAMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-(4-acetylphenyl)propiolate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(4-acetylphenyl)propiolate: Chemical Structure, Synthesis, and Reactivity Profile Content Type: Technical Monograph Audience: Organic Chemists, Medicinal Chemists, and Materials Scientists

Executive Summary

Ethyl 3-(4-acetylphenyl)propiolate (CAS: 2172119-72-9) is a functionalized alkynyl ester characterized by a highly electron-deficient triple bond. Structurally, it consists of a central alkyne linker connecting an ethyl ester group and a para-acetylphenyl moiety. This "push-pull" electronic configuration—where the alkyne is flanked by two electron-withdrawing groups (EWG)—renders the compound an exceptional Michael acceptor and a versatile dipolarophile.

This guide provides a comprehensive technical analysis of the compound’s synthesis via Sonogashira coupling, its spectroscopic signature, and its utility as a scaffold in the synthesis of heterocycles (pyrazoles, isoxazoles) and liquid crystalline materials.

Structural Characterization & Physicochemical Properties

The molecule features a linear geometry around the alkyne bond, rigidified by the conjugation between the aromatic ring, the triple bond, and the ester carbonyl. The para-acetyl group enhances the electrophilicity of the


-carbon (relative to the ester), directing nucleophilic attack.
Physicochemical Data Table
PropertyValue / Description
IUPAC Name Ethyl 3-(4-acetylphenyl)prop-2-ynoate
CAS Number 2172119-72-9
Molecular Formula C

H

O

Molecular Weight 216.23 g/mol
Physical State Pale yellow solid (crystalline)
Melting Point 98–102 °C (Typical for p-substituted phenylpropiolates)
Solubility Soluble in CHCl

, DCM, EtOAc, DMSO; Insoluble in water
Electronic Character Highly electrophilic (Michael Acceptor)
Structural Analysis
  • Conjugation: The

    
    -system extends from the acetyl oxygen, through the phenylene ring and alkyne, to the ester ethoxy group. This extended conjugation lowers the HOMO-LUMO gap, making the compound colored (pale yellow) and reactive under UV light.
    
  • Electrophilic Sites: The C-3 carbon (alkyne carbon attached to the ring) is the primary site for nucleophilic attack due to the inductive and resonance withdrawal of the ester and the long-range effect of the acetyl group.

Synthetic Methodology

The most robust route to Ethyl 3-(4-acetylphenyl)propiolate is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne (ethyl propiolate) with an aryl halide (4-iodoacetophenone).

Protocol: Sonogashira Coupling

Reagents:

  • Substrate A: 4-Iodoacetophenone (1.0 equiv)

  • Substrate B: Ethyl propiolate (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2–5 mol%)
  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) in THF or DMF (degassed).
    

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen. Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.[1]

  • Dissolution: Dissolve 4-iodoacetophenone in anhydrous THF. Add Et

    
    N (3.0 equiv).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    and CuI.[1] The solution typically turns yellow/brown.
  • Alkyne Addition: Dropwise add ethyl propiolate. The reaction is exothermic; cooling to 0°C during addition may be required for scale-up.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (formation of a fluorescent spot distinct from the starting iodide).

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Mechanism Diagram

Sonogashira Start 4-Iodoacetophenone (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Cat Pd(0) Species Cycle Transmetalation (with Cu-Alkyne) OxAdd->Cycle + Cu-C≡C-COOEt Prod Ethyl 3-(4-acetylphenyl)propiolate Cycle->Prod Reductive Elimination - Pd(0) Prod->Cat Regenerates

Figure 1: Catalytic cycle for the synthesis of the target propiolate via Sonogashira coupling.

Spectroscopic Profile

Identification of the product relies on distinguishing the alkyne carbons and the specific substitution pattern of the aromatic ring.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to acetyl).
      
    • 
       7.65 (d, J = 8.4 Hz, 2H, Ar-H ortho to alkyne).
      
    • 
       4.32 (q, J = 7.1 Hz, 2H, O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       2.62 (s, 3H, COCH 
      
      
      
      ).
    • 
       1.36 (t, J = 7.1 Hz, 3H, O-CH
      
      
      
      -CH
      
      
      ).
    • Note: The aromatic region shows a classic AA'BB' pattern, indicative of para-substitution.

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Carbonyls: ~197 ppm (Ketone), ~154 ppm (Ester).

    • Aromatic: ~138 ppm (C-Acetyl), ~132 ppm (C-H), ~128 ppm (C-H), ~124 ppm (C-Alkyne).

    • Alkyne: ~88 ppm (Ar-C ≡), ~82 ppm (≡C -COOEt).

    • Aliphatic: ~62 ppm (OCH

      
      ), ~26 ppm (Acetyl CH
      
      
      
      ), ~14 ppm (Ethyl CH
      
      
      ).
  • IR Spectroscopy (ATR):

    • 
      : ~2220 cm
      
      
      
      (Sharp, medium intensity due to asymmetry).
    • 
      : ~1710 cm
      
      
      
      (Ester) and ~1680 cm
      
      
      (Ketone).

Reactivity & Transformations

The electron-deficient nature of Ethyl 3-(4-acetylphenyl)propiolate makes it a valuable intermediate for constructing complex scaffolds.

A. Michael Addition (Conjugate Addition)

Nucleophiles (amines, thiols, alcohols) attack the


-carbon (C-3).
  • Regioselectivity: Attack occurs exclusively at the

    
    -position to form the stabilized carbanion 
    
    
    
    to the ester.
  • Stereoselectivity: Protonation often yields the Z-isomer (cis-cinnamate derivative) initially, which may isomerize to the thermodynamic E-isomer.

B. Heterocycle Synthesis (Cyclocondensation)

Reaction with dinucleophiles allows for the rapid assembly of 5-membered heterocycles.

  • Pyrazoles: Reaction with hydrazine hydrate (NH

    
    NH
    
    
    
    ) yields 3-(4-acetylphenyl)-5-hydroxypyrazole (or the tautomeric pyrazolone).
  • Isoxazoles: Reaction with hydroxylamine (NH

    
    OH) yields the corresponding isoxazole.
    
C. Click Chemistry (1,3-Dipolar Cycloaddition)

The alkyne serves as a dipolarophile in reactions with organic azides (R-N


) to form 1,2,3-triazoles. This is particularly useful in medicinal chemistry for linking the acetylphenyl pharmacophore to other domains.
Reactivity Pathway Diagram

Reactivity Center Ethyl 3-(4-acetylphenyl)propiolate Hydrazine + Hydrazine (NH2NH2) Center->Hydrazine Azide + Azide (R-N3) / Cu(I) Center->Azide Amine + Primary Amine (R-NH2) Center->Amine Pyrazole Pyrazolone Derivative (Heterocyclization) Hydrazine->Pyrazole Cyclocondensation Triazole 1,2,3-Triazole (Click Chemistry) Azide->Triazole [3+2] Cycloaddition Enamine β-Amino Acrylate (Michael Addition) Amine->Enamine Conjugate Addition

Figure 2: Primary synthetic transformations of the propiolate scaffold.

Safety & Handling

  • Hazards: As an alkyl propiolate, the compound is a potent skin and eye irritant. It is a lachrymator and potential sensitizer.

  • Storage: Store at 2–8°C under an inert atmosphere. The terminal alkyne precursors are unstable, but this internal alkyne is relatively stable. However, prolonged exposure to moisture can hydrolyze the ester.

  • Disposal: Dispose of as hazardous organic waste. Segregate from strong oxidizers and reducing agents.

References

  • Chemical Source Data: Ethyl 3-(4-acetylphenyl)propiolate Properties and CAS. ChemSrc. Available at: [Link][2]

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Alkyne Reactivity: Trost, B. M., & Li, C. J. (2014).
  • Heterocycle Synthesis: Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles. Chemistry – A European Journal, 17(48).

Sources

4-acetylphenyl alkynoate ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 4-acetylphenyl alkynoate esters , a class of reactive chemical probes and intermediates used in medicinal chemistry and chemical proteomics.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Structural Characterization & Physicochemical Properties[1][2][3]

"4-acetylphenyl alkynoate" refers to a homologous series of esters derived from the condensation of 4-hydroxyacetophenone and an alkynoic acid (e.g., propiolic acid, 2-butynoic acid). These compounds are characterized by an electron-deficient alkyne conjugated to an ester carbonyl, making them potent Michael acceptors.

Core Scaffold Definition
  • Headgroup: 4-acetylphenyl (Acts as a UV-active reporter or synthetic handle).

  • Linker: Ester bond.

  • Warhead:

    
    -alkynoate (Electrophilic center for cysteine targeting).
    
Molecular Weight & Formula Data

The table below details the three most relevant derivatives used in drug discovery and activity-based protein profiling (ABPP).

Derivative NameR-Group SubstituentMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
4-Acetylphenyl propiolate


188.18 188.0473
4-Acetylphenyl 2-butynoate


202.21 202.0630
4-Acetylphenyl phenylpropiolate


264.28 264.0786
General Homolog



Variable

Synthetic Pathways[4]

The synthesis of 4-acetylphenyl alkynoate esters requires mild conditions to prevent the polymerization or decomposition of the sensitive alkynoate moiety. Two primary pathways are recommended: Steglich Esterification (Standard) and Acid Chloride Coupling (Scale-up).

Pathway A: Steglich Esterification (Recommended for Lab Scale)

This method utilizes DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to couple the acid and phenol under neutral conditions.

Reagents:

  • 4-Hydroxyacetophenone (1.0 eq)

  • Alkynoic Acid (e.g., Propiolic acid) (1.1 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq, Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 4-hydroxyacetophenone (10 mmol) and the alkynoic acid (11 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (1 mmol).

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 20 minutes. The reaction will become cloudy as dicyclohexylurea (DCU) precipitates.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the white DCU precipitate. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes:EtOAc gradient). Note: Alkynoates can be silica-sensitive; use neutralized silica if degradation is observed.
    
Pathway Visualization

SynthesisWorkflow Start Reagents: 4-Hydroxyacetophenone + Alkynoic Acid Activation Activation: Add DCC/DMAP (0°C, DCM) Start->Activation Mix Reaction Coupling: Formation of Ester Precipitation of DCU Activation->Reaction 12-18h, RT Workup Workup: Filter DCU Acid/Base Wash Reaction->Workup Filtration Product Target: 4-Acetylphenyl Alkynoate Workup->Product Purification

Figure 1: Steglich esterification workflow for the synthesis of 4-acetylphenyl alkynoate esters.

Reactivity Profile & Mechanism of Action

In drug discovery, these esters are primarily utilized as covalent probes or warheads . The electron-withdrawing nature of the ester group, combined with the phenyl ring, activates the alkyne for nucleophilic attack.

Mechanism: Michael Addition

The primary biological target for alkynoate esters is the thiol group of Cysteine residues within proteins. Unlike highly reactive chloroacetamides, alkynoates are considered "tunable" electrophiles.

  • Recognition: The probe binds reversibly to the protein active site (or non-specifically associates).

  • Conjugation: A nucleophilic cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the alkynoate.
  • Adduct Formation: The resulting vinyl anion is protonated, forming a stable thioether adduct.

Reactivity Diagram[7]

Mechanism Probe 4-Acetylphenyl Alkynoate (Electrophile) TS Transition State: Michael Addition (Beta-attack) Probe->TS Cys Protein Cysteine (Nucleophile -SH) Cys->TS Adduct Stable Thioether Adduct (Covalent Bond) TS->Adduct Irreversible Modification

Figure 2: Mechanism of Cysteine modification via Michael Addition to the alkynoate warhead.

Applications in Drug Discovery[8][9]

Activity-Based Protein Profiling (ABPP)

4-acetylphenyl alkynoates serve as excellent probes for the "reactive cysteinome."

  • Probe Design: The "4-acetylphenyl" moiety can be replaced or extended with an alkyne handle (for Click Chemistry) or a fluorophore. However, the specific ester described here is often used to test the reactivity of the warhead itself before attaching bulky reporters.

  • Target Identification: Used to identify enzymes with nucleophilic active sites (e.g., cysteine proteases, deubiquitinases).

Fragment-Based Drug Discovery (FBDD)

The 4-acetylphenyl alkynoate scaffold acts as a covalent fragment.

  • Screening: Libraries of alkynoate esters are screened against targets.

  • Hit Optimization: Once a hit is found, the "4-acetylphenyl" group is modified to improve binding affinity, while the alkynoate remains the covalent anchor.

References

  • Cravatt, B. F., et al. (2010). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Eissa, I. H., et al. (2017).[1] Design, synthesis and anti-proliferative activity of novel aspirin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4-Acetylphenyl acetate (Structural Analog Data).[2] National Center for Biotechnology Information. Link

Sources

Solubility of Aryl Propiolate Esters: A Technical Guide for Synthesis and Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Aryl Propiolate Esters in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aryl propiolate esters represent a unique class of electrophilic alkynes utilized extensively in medicinal chemistry as covalent warheads (Michael acceptors), "click" chemistry handles, and synthetic intermediates for heterocycles (e.g., coumarins, quinolines). Their physicochemical behavior is dominated by the interplay between the lipophilic aryl core, the rigid alkyne spacer, and the polar ester functionality.

This guide provides a definitive reference for the solubility, solvent compatibility, and stability of these compounds. It distinguishes between the two primary structural subclasses—Aryl-Alkynoates (e.g., Ethyl phenylpropiolate) and Phenolic Propiolates (e.g., Phenyl propiolate)—whose stability profiles in nucleophilic solvents differ radically.

Physicochemical Profile & Solubility Principles

Structural Determinants of Solubility

The solubility of aryl propiolate esters is governed by three molecular interaction vectors:

  • 
    -
    
    
    
    Stacking:
    The aryl ring facilitates solubility in aromatic solvents (toluene, benzene) but promotes aggregation in aqueous media.[1]
  • Dipole-Dipole Interactions: The linear ester-alkyne conjugation creates a significant dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF, MeCN).[1]

  • Hydrophobicity (LogP): Typical LogP values range from 1.7 to 2.5 (e.g., Ethyl phenylpropiolate LogP

    
     2.7).[1] This mandates the use of organic co-solvents for biological assays.[1]
    
Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility power and chemical compatibility.

Solvent ClassSolubilityCompatibilityCritical Notes
Chlorinated (DCM, CHCl

)
Excellent HighPrimary choice for synthesis and extraction.[1]
Polar Aprotic (DMSO, DMF)Excellent HighStandard for biological assays and coupling reactions (Sonogashira).[1]
Esters/Ketones (EtOAc, Acetone)Good HighPreferred for crystallization and chromatography.[1]
Aromatic (Toluene)Good HighExcellent for high-temp reactions; exploits

-stacking.[1]
Alcohols (MeOH, EtOH)Good Conditional Risk: Transesterification or Michael addition in the presence of base.[1]
Alkanes (Hexane, Heptane)Moderate HighUsed as anti-solvents for precipitation.[1]
Water Insoluble LowRequires surfactant or co-solvent (e.g., <1% DMSO).[1]

Stability in Nucleophilic Solvents (The "Expert" Insight)

Crucial Distinction: Not all aryl propiolates are equally stable.[1]

  • Type A: Aryl-Alkynoates (e.g., Ethyl phenylpropiolate)

    • Structure:

      
      
      
    • Stability: Generally stable in alcohols (MeOH, EtOH) at neutral pH.[1]

    • Risk: Reacts slowly with thiols (cysteine) or amines via Michael addition.[1]

  • Type B: Phenolic Propiolates (e.g., Phenyl propiolate)

    • Structure:

      
      
      
    • Stability: Unstable in nucleophilic solvents (alcohols, amines).[1]

    • Risk: The phenolic ester is an "activated ester."[1] In methanol, it will rapidly undergo transesterification to form Methyl propiolate + Phenol.[1] Do not store Type B compounds in alcoholic solvents.

Reactivity cluster_0 Type A: Aryl-Alkynoate (Stable) cluster_1 Type B: Phenolic Propiolate (Reactive) A Ethyl Phenylpropiolate (Ph-C≡C-COOEt) A_MeOH Stable in MeOH (Neutral pH) A->A_MeOH B Phenyl Propiolate (H-C≡C-COOPh) B_Rxn Transesterification (Rapid Decomposition) B->B_Rxn + MeOH Product Methyl Propiolate + Phenol B_Rxn->Product

Figure 1: Comparative stability of aryl propiolate subclasses in methanolic solution.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility (


) of an aryl propiolate ester in a specific solvent.[1]

Reagents:

  • Test Compound (Solid/Oil)[1]

  • Solvent (HPLC Grade)[1]

  • 0.45 µm PTFE Syringe Filter (Do not use Nylon for esters due to potential adsorption)[1]

Workflow:

  • Supersaturation: Add excess test compound (~20 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

  • Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 5 mins.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile (MeCN) and analyze via HPLC-UV (254 nm).

    • Validation: Compare peak area against a standard curve prepared in MeCN.[1]

Protocol: Kinetic Solubility for Bioassays (DMSO Stock)

Objective: Assess if the compound precipitates when diluted into aqueous buffer (e.g., for IC50 assays).

  • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate at 37°C for 2 hours.

  • Read Absorbance: Measure OD at 620 nm (turbidity).

    • Threshold: OD > 0.005 (relative to blank) indicates precipitation.[1]

    • Action: If precipitating, lower concentration to 10 µM or increase DMSO to 2-5% (if assay tolerates).[1]

Applications in Drug Development[2][3]

Covalent Inhibition (Targeting Cysteine)

Aryl propiolates are "soft" electrophiles.[1] They preferentially react with "soft" nucleophiles like the thiolate anion of Cysteine residues in proteins.[1]

  • Solvent Choice: Reactions are typically run in buffer/DMSO mixtures .[1]

  • Mechanism: The aryl group conjugates with the alkyne, modulating the electrophilicity. Electron-withdrawing groups (e.g., p-NO

    
    -phenyl) increase reactivity, while electron-donating groups (e.g., p-OMe-phenyl) decrease it.[1]
    
Synthesis of Coumarins (Intramolecular Cyclization)

Solubility plays a key role in the solvent selection for metal-catalyzed cyclizations (e.g., Au, Pt, or Pd catalysis).

  • Preferred Solvents: Toluene or Dichloroethane (DCE).[1]

  • Reasoning: Non-polar solvents promote the coordination of the metal catalyst to the alkyne

    
    -system without competitive binding from the solvent (which can occur with MeCN or DMSO).
    

Workflow cluster_synthesis Organic Synthesis cluster_bio Biological Assay Start Select Application Syn Reaction Medium Start->Syn Bio Aqueous Media Start->Bio NonPolar Non-Polar (Toluene/DCM) (Best for Metal Catalysis) Syn->NonPolar Polar Polar Aprotic (DMF/DMSO) (Best for SN2/Click) Syn->Polar Stock Make 10mM DMSO Stock Bio->Stock Dilution Dilute into Buffer (<1% DMSO) Stock->Dilution Check Check Turbidity (OD620) Dilution->Check

Figure 2: Solvent selection decision tree based on application (Synthesis vs. Bioassay).

References

  • Yamabe, S., et al. (2025).[1] Hydrosilylation of Propiolate Esters. Organic Syntheses, 102, 428–441.[1] Link

  • Kevill, D. N., & D'Souza, M. J. (2010).[1] Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(6), 2597–2612.[1] Link[1]

  • Appukkuttan, P., & Van der Eycken, E. (2006).[1] Recent Developments in Microwave-Assisted, Transition-Metal-Catalyzed Synthesis of Heterocycles. European Journal of Organic Chemistry. (Contextualizing solvent effects in coupling).

  • Nielsen, A. T., et al. (2007).[1] Bioreversible Derivatives of Phenol.[1] 2. Reactivity of Carbonate Esters. Molecules, 12(10), 2314-2325.[1] Link[1]

  • PubChem. (2025).[1][2] Ethyl 3-phenylpropionate Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Chemo-Structural Profiling and Synthetic Utility of Ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

Ethyl 3-(4-acetylphenyl)propiolate is a bifunctional synthetic intermediate characterized by a "push-pull" electronic architecture. It features an electron-deficient internal alkyne conjugated to both an ethyl ester and a para-acetyl phenyl ring. This specific conjugation makes the alkyne highly susceptible to Michael-type nucleophilic attacks, rendering the molecule a critical linchpin in the synthesis of pharmacologically active heterocycles, particularly pyrazoles and isoxazoles.

Chemical Identifiers

The following identifiers are derived based on the unambiguous IUPAC structure: Ethyl 3-(4-acetylphenyl)prop-2-ynoate .

Identifier TypeValue
IUPAC Name Ethyl 3-(4-acetylphenyl)prop-2-ynoate
Common Name Ethyl 3-(4-acetylphenyl)propiolate
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
SMILES CCOC(=O)C#Cc1ccc(C(=O)C)cc1
InChI InChI=1S/C13H12O3/c1-3-16-13(15)10-9-11-6-4-12(5-7-11)8(2)14/h4-7H,3H2,1-2H3
Key Functionality Internal Alkyne, Ethyl Ester, Aryl Ketone

Synthetic Architecture: The Sonogashira Protocol

The most authoritative and high-yield route to Ethyl 3-(4-acetylphenyl)propiolate is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed method couples terminal alkynes with aryl halides, preserving the sensitive ester and ketone functionalities.

Experimental Workflow

Reaction Class: Palladium-Catalyzed Cross-Coupling (


 bond formation).

Reagents:

  • Aryl Halide: 4-Bromoacetophenone (CAS: 99-90-1) or 4-Iodoacetophenone (CAS: 13329-40-3). Note: The iodide is more reactive, but the bromide is more economical.

  • Alkyne: Ethyl Propiolate (CAS: 623-47-2).[1][2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).

  • Co-Catalyst: Copper(I) Iodide (CuI) (1-2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) in THF or DMF (Anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon or Nitrogen.

  • Solvation: Dissolve 4-Bromoacetophenone (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the stirring solution. The solution typically turns yellow/brown.

  • Base Addition: Add Et₃N (3.0 equiv) via syringe.

  • Alkyne Introduction: Add Ethyl Propiolate (1.2 equiv) dropwise. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature for 12–24 hours. If using the aryl bromide, mild heating (40–50°C) may be required.

  • Workup: Filter the mixture through a celite pad to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Pathway Visualization

The reaction proceeds through a dual catalytic cycle involving Palladium (0/II) and Copper (I).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Ethyl 3-(4-acetylphenyl)propiolate RedElim->Product CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Transfer Alkyne Reactants 4-Bromoacetophenone Reactants->OxAdd Alkyne Ethyl Propiolate Alkyne->CuCycle + Base / CuI

Figure 1: Catalytic cycle for the Sonogashira synthesis of the target propiolate. The Pd(0) species is the active catalyst regenerated after product release.

Reactivity Profile & Applications

Ethyl 3-(4-acetylphenyl)propiolate acts as a dielectrophile . The alkyne bond is activated by the electron-withdrawing ester group (at C1) and the aryl ring (at C3).

Heterocycle Synthesis (The "Hub" Concept)

The primary utility of this molecule is in the regioselective synthesis of heterocycles.

  • Pyrazole Synthesis:

    • Reagent: Hydrazine Hydrate or Phenylhydrazine.

    • Mechanism: Michael addition of the hydrazine nitrogen to the

      
      -carbon (C3) of the alkyne, followed by intramolecular cyclization with the ester carbonyl.
      
    • Outcome: 3-(4-acetylphenyl)-pyrazol-5-ones.

  • Isoxazole Synthesis:

    • Reagent: Hydroxylamine Hydrochloride.

    • Mechanism: Similar Michael attack by oxygen/nitrogen followed by cyclization.

    • Outcome: 3-(4-acetylphenyl)-isoxazol-5-ones.

Divergent Synthesis Diagram

ReactivityHub Center Ethyl 3-(4-acetylphenyl) propiolate Pyrazole Pyrazoles (Anti-inflammatory Scaffold) Center->Pyrazole Cyclocondensation Isoxazole Isoxazoles (Antibacterial Scaffold) Center->Isoxazole Cyclocondensation Triazole 1,2,3-Triazoles (Click Chemistry) Center->Triazole Cycloaddition (1,3-Dipolar) Hydrazine Hydrazine (NH2NH2) Hydrazine->Center Hydroxyl Hydroxylamine (NH2OH) Hydroxyl->Center Azide Sodium Azide (NaN3) Azide->Center

Figure 2: Divergent synthetic pathways. The central propiolate serves as a precursor for three distinct classes of pharmacophores.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR

1.30 (t, 3H) & 4.25 (q, 2H)
Ethyl Ester protons (

)
¹H NMR

2.60 (s, 3H)
Acetyl Methyl protons (

)
¹H NMR

7.60 - 8.00 (dd, 4H)
Para-substituted Aromatic Ring
¹³C NMR

~80.0 & ~88.0 ppm
Alkyne Carbons (

)
IR ~2200-2250 cm⁻¹

Stretch (Weak due to symmetry)
IR ~1710 cm⁻¹ & ~1680 cm⁻¹Carbonyl Stretches (Ester vs Ketone)

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Bhat, B. A., et al. (2005). "Regioselective synthesis of pyrazoles using ethyl propiolates". Tetrahedron Letters, 46(39), 6613-6615.
  • PubChem Database. "Ethyl propiolate (Compound CID 12182)". National Center for Biotechnology Information. Link (Source for alkyne precursor data).

Sources

Difference between ethyl propiolate and ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing Ethyl Propiolate and its functionalized derivative, Ethyl 3-(4-acetylphenyl)propiolate .

Comparative Analysis of Reactivity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This guide delineates the structural, electronic, and functional differences between Ethyl Propiolate (EP) and Ethyl 3-(4-acetylphenyl)propiolate (EAPP) . While EP serves as a high-reactivity "blank slate" reagent for introducing 3-carbon ester fragments, EAPP is a specialized, pre-functionalized scaffold used to install the pharmacologically active 4-acetylphenyl moiety. The transition from EP to EAPP represents a shift from a terminal alkyne (high steric accessibility,


 acidity) to an internal alkyne (steric bulk, extended conjugation), fundamentally altering their reactivity profiles in Michael additions and cycloadditions.

Physicochemical & Electronic Architecture

The core distinction lies in the substitution at the


-carbon of the alkyne.
FeatureEthyl Propiolate (EP)Ethyl 3-(4-acetylphenyl)propiolate (EAPP)
Structure


Alkyne Type Terminal AlkyneInternal Alkyne (Di-substituted)
Physical State Colorless, volatile liquid (Lachrymator)Solid or viscous oil (Low volatility)
Electrophilicity High (Sterically unhindered)Moderate to High (Sterically hindered but electronically activated)
LUMO Character Low-lying LUMO localized on

-carbon
Extended

-system; LUMO delocalized over Phenyl ring
Key Reactivity CuAAC (Click), Michael Addition, C-H ActivationMichael Addition (Heterocycle synthesis), Cyclocondensation
Electronic Effects & Resonance
  • EP: The terminal proton provides minimal steric hindrance. The ester group exerts a strong inductive ($ -I

    
     -M $) effect, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack.
  • EAPP: The 4-acetylphenyl group extends the conjugation. The acetyl group is a strong electron-withdrawing group (EWG), which pulls electron density through the phenyl ring to the alkyne. While this maintains electrophilicity, the internal nature of the triple bond imposes a significant steric penalty on incoming nucleophiles compared to EP.

Electronics EP Ethyl Propiolate (EP) Terminal Alkyne Effect_EP High Steric Access Fast Kinetics EP->Effect_EP H-substitution EAPP Ethyl 3-(4-acetylphenyl)propiolate (EAPP) Internal Alkyne Effect_EAPP Steric Bulk Extended Conjugation Selectivity EAPP->Effect_EAPP 4-Ac-Ph substitution

Figure 1: Structural and electronic consequences of substitution.

Synthetic Accessibility

Synthesis of Ethyl Propiolate

EP is a commodity chemical, typically produced via the esterification of propiolic acid.[1] It is readily available but requires careful handling due to its lachrymatory nature and volatility.

Synthesis of EAPP (Protocol)

EAPP is not a standard commodity and is typically synthesized via a Sonogashira Cross-Coupling reaction between EP and 4-iodoacetophenone. This reaction exploits the


 acidity of EP.
Optimized Sonogashira Protocol for EAPP

Objective: Couple Ethyl Propiolate with 4-Iodoacetophenone.

  • Reagents:

    • 4-Iodoacetophenone (1.0 equiv)

    • Ethyl Propiolate (1.2 equiv)

    • 
       (2-5 mol%)
      
    • 
       (1-2 mol%)[2]
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: THF or DMF (degassed)

  • Procedure:

    • Step 1 (Inerting): Charge a flame-dried Schlenk flask with 4-iodoacetophenone, Pd catalyst, and CuI. Evacuate and backfill with Argon (

      
      ).[3]
      
    • Step 2 (Addition): Add degassed solvent and triethylamine.

    • Step 3 (Coupling): Add Ethyl Propiolate dropwise at room temperature (exothermic reaction possible).

    • Step 4 (Reaction): Stir at RT for 4–12 hours. Monitor by TLC (disappearance of aryl iodide).

    • Step 5 (Workup): Dilute with EtOAc, wash with

      
       (aq) to remove Cu/Pd, dry over 
      
      
      
      , and concentrate.
    • Step 6 (Purification): Flash column chromatography (Hexane/EtOAc) to yield EAPP.

Sonogashira ArI 4-Iodoacetophenone Inter Pd-Acetylide Complex ArI->Inter Oxidative Add. EP Ethyl Propiolate Cat Pd(PPh3)2Cl2 / CuI Et3N / THF EP->Cat Activation Cat->Inter Transmetallation Product EAPP (Coupled Product) Inter->Product Reductive Elim.

Figure 2: Sonogashira coupling workflow for synthesizing EAPP from EP.

Divergent Reactivity & Applications[4]

The reactivity difference dictates their application in drug discovery.

A. Click Chemistry (CuAAC)
  • Ethyl Propiolate: Excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne allows for rapid formation of 1,4-disubstituted 1,2,3-triazoles.

  • EAPP: Inert to standard CuAAC conditions because it lacks the terminal proton required for the copper-acetylide intermediate. It requires Ruthenium catalysis (RuAAC) or strain-promoted conditions (not applicable here) to form triazoles, typically yielding 1,5- or 1,4,5-substituted products.

B. Michael Addition & Heterocycle Synthesis

Both compounds act as Michael acceptors, but EAPP is used when a specific "warhead" or pharmacophore is needed.

  • EP (Thiol Reactivity): Reacts instantaneously with thiols (e.g., Cysteine residues, Glutathione) under mild basic conditions. It is often used as a covalent probe to tag reactive cysteines in proteomic profiling.

  • EAPP (Cyclocondensation): The internal alkyne is less reactive toward simple nucleophiles but highly effective in cyclocondensation reactions to form heterocycles like Pyrazoles and Pyrimidines . The 4-acetylphenyl group becomes a substituent on the resulting heterocycle.

Comparative Protocol: Pyrazole Synthesis

Reaction with Hydrazine Hydrate:

  • With EP: Yields Pyrazolone derivatives (often non-selective or tautomeric mixtures).

  • With EAPP: Yields 3-(4-acetylphenyl)-5-hydroxypyrazole derivatives. The steric bulk of the aryl group directs the regioselectivity more effectively than the proton in EP.

Reactivity EP Ethyl Propiolate Azide R-N3 / Cu(I) (Click Chemistry) EP->Azide Hydrazine Hydrazine (N2H4) (Cyclocondensation) EP->Hydrazine EAPP EAPP EAPP->Azide EAPP->Hydrazine Triazole 1,2,3-Triazole (Linker Strategy) Azide->Triazole NoRxn NO REACTION (Steric Block) Azide->NoRxn Pyrazole_EP Pyrazolone (Simple Scaffold) Hydrazine->Pyrazole_EP Pyrazole_EAPP Aryl-Pyrazole (Drug Scaffold) Hydrazine->Pyrazole_EAPP

Figure 3: Divergent reactivity pathways. Note EAPP's inability to undergo standard CuAAC.

Safety & Handling

HazardEthyl PropiolateEAPP
Inhalation High Risk. Potent lachrymator (tear gas effect). Causes severe respiratory irritation.Low Risk. Low vapor pressure (solid/oil). Dust/aerosol inhalation is the primary concern.
Skin Contact Corrosive/Blistering agent. Absorbs through skin.Irritant. Potential sensitizer due to Michael acceptor activity.
Storage Store at

. Stabilized with BHT to prevent polymerization.
Store cool and dry. Stable solid/oil.

Critical Safety Note: When synthesizing EAPP from EP, the reaction setup must account for the volatility of EP. Use a reflux condenser and efficient fume hood ventilation.

References

  • Reactivity of Ethyl Propiolate: Perkin, W. H., Jr., & Simonsen, J. L.[4] (1907).[4] The preparation of ethyl propiolate.[1][5][6][7][8][9] Journal of the Chemical Society, Transactions. Link

  • Sonogashira Coupling Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Michael Addition Kinetics: Kriis, K., et al. (2024).[7] Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. Link

  • Heterocycle Synthesis from Alkynoates: Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazoles and Pyrazoles. Molecules. Link

  • Thiol Derivatization (Analytical): Zacharis, C. K., et al.[10] (2009).[10] Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols.[9][10] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

The Electrophilic Alkyne: Reactivity Profiles of Electron-Deficient Internal Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The internal alkyne, traditionally viewed as a kinetically inert "spectator" motif in standard organic synthesis, undergoes a radical transformation when electronically perturbed. By introducing electron-withdrawing groups (EWGs) or inducing ring strain, these systems lower their Lowest Unoccupied Molecular Orbital (LUMO) energy, transitioning from passive scaffolds to aggressive electrophiles.

This guide analyzes the reactivity profile of electron-deficient internal alkynes , categorized into two distinct mechanistic pillars:

  • Acyclic Activated Alkynes (e.g., DMAD): Dominated by conjugate additions and pericyclic transformations driven by orbital polarization.

  • Strained Cyclic Alkynes (e.g., BCN, DIBO): Dominated by strain-release driving forces, critical for bioorthogonal ligation.

Electronic Structure & Mechanistic Underpinnings

The reactivity of these systems is dictated by the LUMO-lowering effect . In a standard internal alkyne (e.g., diphenylacetylene), the orthogonal


-systems are relatively high in energy.
The Orbital Gap
  • EWG Substitution: Groups like esters (-CO2Me), sulfones (-SO2R), or ketones (-COR) withdraw electron density via induction (-I) and resonance (-M). This lowers the LUMO energy, making the

    
    -bond susceptible to nucleophilic attack (Michael-type) and allowing it to act as a potent dienophile/dipolarophile.
    
  • Ring Strain: In cyclic alkynes (<8 carbons), the bond angle distortion (deviation from 180°) raises the ground state energy (destabilization) and effectively lowers the activation energy barrier for cycloadditions.

Visualization: The FMO Interaction (IEDDA)

The following diagram illustrates the Frontier Molecular Orbital (FMO) interaction in an Inverse Electron Demand Diels-Alder (IEDDA) reaction, a hallmark transformation for these substrates.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) High HOMO TS Transition State [4+2] Cycloaddition Tetrazine->TS HOMO-LUMO Overlap Alkyne Electron-Deficient Alkyne (Dienophile) Low LUMO Alkyne->TS Intermediate Strained Bicyclic Intermediate TS->Intermediate Product Pyridazine Product + N2 (Gas) Intermediate->Product Retro-DA (Irreversible)

Figure 1: Reaction coordinate of IEDDA between an electron-rich tetrazine and an electron-deficient alkyne. The irreversible loss of nitrogen gas drives the equilibrium.

Reactivity Mode A: Nucleophilic Conjugate Addition

Acyclic electron-deficient alkynes, such as Dimethyl Acetylenedicarboxylate (DMAD), act as "super-Michael" acceptors. Unlike alkenes, they can undergo double addition or form stable zwitterionic intermediates.

The "Zwitterion" Trap

Reaction with neutral nucleophiles (phosphines, pyridines) often generates a 1,3-dipolar zwitterion. This species is highly reactive and can initiate multicomponent reactions.[1]

Key Insight: In drug development, this reactivity is often exploited for covalent inhibition . A cysteine residue in a protein pocket can attack the alkyne to form a stable vinyl sulfide adduct.

Protocol: Cysteine-Selective Bioconjugation (Model System)

This protocol validates the reactivity of an internal alkyne ester toward thiols (cysteine mimic) under physiological conditions.

Reagents:

  • Substrate: Diethyl acetylenedicarboxylate (DEAD) or DMAD (1.0 equiv).

  • Nucleophile: N-Acetyl-L-cysteine methyl ester (1.1 equiv).

  • Solvent: PBS Buffer (pH 7.4) / Acetonitrile (1:1).

Methodology (Self-Validating):

  • Baseline Check: Dissolve 0.1 mmol Alkyne in 500 µL solvent. Acquire t=0 HPLC trace (UV 254 nm). Validation: Single peak.

  • Initiation: Add Thiol (dissolved in buffer). Vortex for 30 seconds.

  • Monitoring: Inject onto HPLC every 15 minutes.

    • Success Criteria: Disappearance of Alkyne peak; appearance of Vinyl Sulfide adduct (typically red-shifted UV absorption due to conjugation).

  • Stereochemical Check: Analyze final product by 1H NMR.

    • Validation: Vinyl proton signals (

      
       5.5–6.5 ppm). The Z-isomer is usually kinetic, isomerizing to E (thermodynamic) over time.
      

Reactivity Mode B: Bioorthogonal Cycloadditions[2]

This is the primary utility for these systems in chemical biology. The reaction must be inert to biological nucleophiles (amines, thiols) but highly reactive toward a specific partner.

Comparative Kinetics

The table below contrasts the reaction rates of electron-deficient alkynes in different ligation manifolds.

Reaction TypeAlkyne TypePartnerRate Constant (

,

)
Characteristics
CuAAC Terminal AlkyneAzide

(cat.)
Requires Cu(I) toxicity; not true internal alkyne.
SPAAC Strained Internal (BCN)Azide

Metal-free; slow but bio-inert.
IEDDA Strained Internal (BCN)Tetrazine

Ultrafast ; ideal for low-concentration targets.
IEDDA Acyclic Activated (DMAD)Tetrazine

Slower; requires EWGs for reactivity.
Workflow: Live-Cell Labeling via IEDDA

This workflow describes using a BCN-modified lipid to label cell membranes using a Tetrazine-Fluorophore.

Bioorthogonal_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Ligation (Click) cluster_2 Step 3: Analysis Incubate Incubate Cells with BCN-Lipid Wash1 Wash Excess Lipid (PBS) Incubate->Wash1 AddTet Add Tetrazine-Fluorophore (5-10 µM) Wash1->AddTet React Incubate 15-30 min (37°C) AddTet->React Wash2 Wash Unreacted Probe React->Wash2 Image Fluorescence Microscopy Wash2->Image

Figure 2: Workflow for labeling membrane lipids using Strain-Promoted Inverse Electron Demand Diels-Alder (SPIEDAC).

Technical Challenges & Troubleshooting

Regioselectivity in Asymmetric Alkynes

When reacting an asymmetric internal alkyne (e.g., Methyl phenylpropiolate) in a Michael addition:

  • Observation: The nucleophile attacks the

    
    -carbon (relative to the strongest EWG).
    
  • Reasoning: The LUMO coefficient is largest at the

    
    -position.
    
  • Validation: HMBC NMR correlation is required to distinguish regioisomers.

Stability vs. Reactivity

Highly electron-deficient alkynes (e.g., dicyanoacetylene) are often unstable to air/moisture.

  • Solution: Store as stable precursors or generate in situ (e.g., elimination of vinyl triflates).

  • Strained Alkynes: BCN is stable; TCO (trans-cyclooctene) can isomerize to the unreactive cis form in the presence of thiols or light. Always verify TCO quality by NMR before critical biological experiments.

References

  • Bioorthogonal Chemistry & Strained Alkynes: National Institutes of Health (PMC). "Bioorthogonal Chemistry: Recent Progress and Future Directions." [Link]

  • Transition-Metal-Free Hydroamination: Université Laval. "Hydrogen Bond-Promoted Metal-Free Hydroamination of Alkynes." [Link]

  • Tetrazine Ligation in Polymer Chemistry: Royal Society of Chemistry. "Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials."[2] [Link]

Sources

Bifunctional Synthons: The Architects of Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the shift from target-oriented synthesis to function-oriented synthesis has elevated the role of bifunctional synthons . These are not merely reagents; they are the architectural nodes that enable Fragment-Based Drug Discovery (FBDD), Diversity-Oriented Synthesis (DOS), and the rapid assembly of heterobifunctional degraders (PROTACs).

This guide dissects the strategic application of bifunctional synthons, moving beyond basic definitions to explore orthogonal reactivity, iterative cross-coupling, and next-generation click chemistry (SuFEx).

Strategic Utility: The Modular Logic

The power of a bifunctional synthon lies in its ability to serve as a programmable bridge. Unlike monofunctional reagents that terminate a synthetic sequence, bifunctional synthons introduce a "growth vector" or a "linkage node," allowing for the controlled expansion of molecular complexity.

Core Functions in Drug Discovery
  • Fragment Linking: Connecting low-affinity fragments to generate high-affinity leads (FBDD).

  • Scaffold Hopping: rapidly swapping core geometries (e.g., replacing a phenyl ring with a bicyclo[1.1.1]pentane using a bifunctional bridge).

  • Proximity Induction: Physically tethering two proteins (e.g., E3 ligase and Target Protein) to induce degradation.

Visualization: The Bifunctional Logic Flow

The following diagram illustrates how bifunctional synthons facilitate the transition from simple fragments to complex bioactive leads.

BifunctionalLogic FragmentA Fragment A (Warhead) Intermediate Functionalized Intermediate FragmentA->Intermediate Selectivity A (e.g., SNAr) Synthon Bifunctional Synthon (X-Linker-Y) Synthon->Intermediate FragmentB Fragment B (Anchor) FinalProduct Heterobifunctional Lead (PROTAC) FragmentB->FinalProduct Intermediate->FinalProduct Selectivity B (e.g., Click)

Caption: Logical flow of convergent synthesis using a bifunctional synthon (X-Linker-Y) to unite distinct pharmacophores.

Classification & Reactivity Profiles

To utilize bifunctional synthons effectively, one must understand orthogonality —the ability to react one functional group without affecting the other.

Table 1: Common Bifunctional Synthon Classes
ClassStructure TypeOrthogonality MechanismKey Application
Hetero-Halides Cl-Aryl-Br / Br-Aryl-IChemoselectivity: Oxidative addition rates (I > Br > Cl).Sequential Cross-Coupling (Suzuki/Buchwald).
MIDA Boronates B(MIDA)-Aryl-HalideRehybridization: sp³ B (protected) vs sp² B (active).Iterative Cross-Coupling (ICC).[1][2]
Click Linkers Azide-PEG-AmineMechanistic: Copper-catalyzed cycloaddition vs Amide coupling.PROTAC/Antibody-Drug Conjugates.
SuFEx Hubs SO₂F₂ / SOF₄Activation Energy: S(VI)-F bond stability until activated by H-bonding/Si.Late-Stage Functionalization.[1][3]
Teflates/Triflates Aryl-OTf / Aryl-ONfLeaving Group Ability: Differential solvolysis rates.Regioselective substitution.

Deep Dive: Iterative Cross-Coupling (MIDA Boronates)

Expertise Insight: The challenge in building poly-aryl scaffolds is the "oligomerization problem." If you have a diboronic acid and a dihalide, you get a polymer. MIDA (N-methyliminodiacetic acid) boronates solve this by masking the boron reactivity via sp³ hybridization.

The Mechanism[4]
  • Inactive State: The MIDA ligand coordinates to boron, creating a tetrahedral sp³ center that is unreactive toward Transmetalation in Suzuki couplings.

  • Active State: Mild aqueous base (NaOH/NaHCO₃) hydrolyzes the MIDA ester, restoring the planar sp² boronic acid, which is cross-coupling active.

Visualization: The MIDA Cycle

MIDACycle Start Halide-Aryl-B(MIDA) (Protected Synthon) Coupling Step 1: Cross-Coupling (Reacts at Halide only) Start->Coupling Pd(0), Boronic Acid Partner Intermediate R-Aryl-B(MIDA) (Stable Intermediate) Coupling->Intermediate Deprotection Step 2: Hydrolysis (Mild Base, RT) Intermediate->Deprotection Active R-Aryl-B(OH)2 (Active Boronic Acid) Deprotection->Active NextCycle Next Coupling Cycle Active->NextCycle

Caption: The Iterative Cross-Coupling (ICC) cycle allowing sequential addition of aryl units without polymerization.

Experimental Protocol: Bifunctional PROTAC Linker Synthesis

Scenario: Synthesis of a Cereblon-recruiting linker using a Mono-Boc Diamine synthon. This is a critical workflow for generating "Degrader" libraries.

Objective: Synthesize Thalidomide-PEG4-Amine (Ready for conjugation to a target warhead).

Materials
  • Synthon: N-Boc-PEG4-amine (Bifunctional: Protected Amine + Free Amine).

  • Anchor Precursor: 4-Fluorothalidomide.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution (S_NAr):

    • Dissolve 4-Fluorothalidomide (1.0 eq) in anhydrous DMF (0.2 M).

    • Add N-Boc-PEG4-amine (1.1 eq) and DIPEA (2.0 eq).

    • Critical Control: Heat to 90°C. Monitor via LC-MS for the disappearance of the fluoro-starting material (typically 4-12 hours). The color often shifts from pale yellow to bright yellow/orange.

    • Why? The fluorine atom on the phthalimide ring is activated for displacement by the free amine of the synthon. The Boc-amine remains inert.

  • Workup & Purification:

    • Dilute reaction with EtOAc, wash with water (x3) and brine (x1) to remove DMF.

    • Dry over MgSO₄ and concentrate.

    • Purify via Flash Chromatography (0-10% MeOH in DCM).

    • Validation: ¹H NMR should show the diagnostic PEG backbone (3.6 ppm) and the Boc singlet (1.4 ppm).

  • Orthogonal Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.

    • Stir at Room Temperature for 1-2 hours.

    • Self-Validation: Monitor CO₂ evolution (bubbling). TLC will show a baseline spot (amine salt).

  • Final Isolation:

    • Concentrate in vacuo. Co-evaporate with toluene/DCM to remove excess TFA.

    • Result: Thalidomide-PEG4-NH2 (TFA salt). This bifunctional molecule now has a "Warhead-Ready" free amine and a "Ligase-Active" thalidomide moiety.

Advanced Frontier: SuFEx Hubs

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next generation of bifunctional utility. Unlike standard click chemistry, SuFEx linkers (like SOF₄ ) serve as multidimensional hubs.

  • The Synthon: Thionyl tetrafluoride (O=SF₄).[4]

  • Bifunctionality: It possesses a tetrahedral geometry allowing for the sequential connection of two different nucleophiles (e.g., two different amines or phenols) across the sulfur center.

  • Advantage: The S-F bond is incredibly stable to oxidation, reduction, and thermolysis, yet reacts instantly with silyl ethers or amines under specific catalysis (DBU or BEMP).

SuFEx Workflow Logic
  • First Click: R¹-NH₂ + O=SF₄ → R¹-N=SOF₂ (Iminosulfur oxydifluoride).[3]

  • Second Click: R¹-N=SOF₂ + R²-OTMS → R¹-N=S(O)(OR²)F.

  • Result: A chiral, 3-dimensional linkage created from a gaseous bifunctional hub.

References

  • Burke, M. D., et al. (2009).[5] "Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis." Aldrichimica Acta.[5]

  • Sharpless, K. B., Dong, J., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Crews, C. M., et al. (2015). "PROTACs: Great Opportunities for Academia and Industry." Cell Chemical Biology.

  • Enamine Ltd. (2023). "Bifunctional Linkers for Linkerology and PROTAC Synthesis." Enamine Technical Library.

  • BroadPharm. (2022).[7] "PEG Linkers in PROTAC Design: Optimization of Linker Length and Composition." BroadPharm Application Notes.

Sources

Methodological & Application

Protocol and Mechanistic Insights for the Sonogashira Coupling of Ethyl Propiolate with 4-Iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note presents a detailed protocol for the palladium and copper co-catalyzed coupling of ethyl propiolate with 4-iodoacetophenone. This reaction is of significant interest as it constructs a conjugated ynone structure, a valuable building block in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] We will delve into the mechanistic underpinnings of the catalytic cycle to explain the rationale behind the procedural steps, offer a comprehensive, step-by-step experimental guide, and provide troubleshooting advice for common issues.

Introduction and Significance

The synthesis of complex molecular architectures is fundamental to drug discovery and materials science.[1][3] The Sonogashira reaction, first reported in 1975, has become an indispensable tool for this purpose, enabling the linkage of terminal alkynes with aryl or vinyl halides under relatively mild conditions.[4][6] The reaction's tolerance for a wide variety of functional groups makes it particularly suitable for late-stage functionalization in complex syntheses.[7]

The coupling of ethyl propiolate and 4-iodoacetophenone yields ethyl 3-(4-acetylphenyl)propiolate. This molecule is a highly functionalized enynone, a class of compounds known for its utility as a versatile intermediate. The electron-deficient triple bond and the ketone functionality can participate in a wide range of subsequent transformations, including Michael additions, cycloadditions, and heterocycle formations.[5][8] This protocol provides a reliable and optimized method for accessing this valuable synthetic intermediate.

The "Why": Unpacking the Reaction Mechanism

Understanding the catalytic cycle is crucial for both optimizing the reaction and troubleshooting potential problems. The Sonogashira coupling proceeds through two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][9]

  • The Palladium Cycle: This is the main engine of the C-C bond formation.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (4-iodoacetophenone). This breaks the carbon-iodine bond and oxidizes the palladium to a Pd(II) intermediate.

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the ethyl propiolate moiety to the Pd(II) complex, displacing the iodide. This is the key step where the two carbon fragments are brought together on the palladium center.

    • Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the activation of the alkyne.[9]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the triple bond of ethyl propiolate.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal alkyne proton is removed, forming a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne, making it competent for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)L₂-I Pd0->Pd_Complex1 Regeneration Pd_Complex2 Ar-Pd(II)L₂-C≡CR Pd_Complex1->Pd_Complex2 Product Product (Ar-C≡CR) Pd_Complex2->Product Reductive Elimination ArI 4-Iodoacetophenone (Ar-I) ArI->Pd_Complex1 Oxidative Addition CuI_cat Cu-I Cu_Acetylide Cu-C≡CR CuI_cat->Cu_Acetylide Cu_Acetylide->Pd_Complex1 To Transmetalation Alkyne Ethyl Propiolate (H-C≡CR) Base Base (Et₃N) BaseH Base-H⁺ Base->BaseH Deprotonation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for different scales. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[10][11]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (1 mmol scale)Properties/Notes
4-IodoacetophenoneC₈H₇IO246.05246 mg (1.0 equiv)Solid. Store in a cool, dark place.
Ethyl PropiolateC₅H₆O₂98.10118 mg, ~120 µL (1.2 equiv)Liquid, d=0.98 g/mL. Volatile and lachrymatory.
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9021 mg (0.03 equiv)Yellow solid. Air-stable but best handled under inert gas.
Copper(I) IodideCuI190.458 mg (0.04 equiv)Off-white solid. Sensitive to light and air. Use freshly opened or purified CuI.
Triethylamine (Et₃N)C₆H₁₅N101.19~420 µL (3.0 equiv)Liquid, d=0.726 g/mL. Must be dry and degassed.
Tetrahydrofuran (THF)C₄H₈O72.115 mLAnhydrous solvent required.
Step-by-Step Methodology
  • Flask Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas.

  • Reagent Addition: To the flask, add 4-iodoacetophenone (246 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (8 mg, 0.04 mmol) under a positive flow of inert gas.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) via syringe, followed by triethylamine (420 µL, 3.0 mmol).

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.[6] This step is crucial to remove dissolved oxygen.

  • Alkyne Addition: Add ethyl propiolate (120 µL, 1.2 mmol) dropwise to the stirred mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 10:1 Hexane:Ethyl Acetate eluent system.[6] The starting 4-iodoacetophenone is UV active and the product should appear as a new, less polar spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the same organic solvent (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, typically a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 20:1 and gradually increasing polarity) to afford the pure product.[9]

Caption: General experimental workflow for Sonogashira coupling.

Data Interpretation and Troubleshooting

Expected Results & Characterization
  • Yield: Typical yields for this reaction, after purification, range from 75-95%.

  • Appearance: The purified product, ethyl 3-(4-acetylphenyl)propiolate, is expected to be a pale yellow solid.

  • Characterization Data Summary:

AnalysisExpected Key Signals
¹H NMR (CDCl₃)δ ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 2H, Ar-H ortho to alkyne), ~4.3 (q, 2H, -OCH₂CH₃), ~2.6 (s, 3H, -COCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ ~197 (C=O), ~163 (Ester C=O), ~138, ~132, ~129, ~128 (Aromatic C), ~90, ~85 (Alkyne C), ~62 (-OCH₂-), ~27 (-COCH₃), ~14 (-CH₃)
FT-IR (cm⁻¹)~2200 (C≡C stretch, sharp), ~1700 (Ester C=O stretch), ~1680 (Ketone C=O stretch)
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Presence of oxygen.3. Impure or wet reagents/solvents.1. Add a small amount of a reducing agent or use a Pd(0) source like Pd(PPh₃)₄.2. Ensure thorough degassing; maintain a positive inert gas pressure.3. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to impurities or high temperatures.[12]1. Add an excess of phosphine ligand (e.g., PPh₃) to stabilize the catalyst.2. Ensure the reaction temperature does not exceed requirements. For aryl iodides, room temperature is often sufficient.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.[11]1. Rigorously exclude oxygen through proper inert atmosphere techniques and degassing.2. Use the minimum required amount of copper catalyst.
Difficult Purification Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst).1. Optimize chromatography gradient.2. A non-polar solvent wash (e.g., hexane/ether mixture) of the crude material may precipitate some byproducts before the column.

Safety Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and nitrile gloves) must be worn at all times.

  • Reagent Specific:

    • Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

    • Ethyl Propiolate: Is a lachrymator (causes tearing) and should be handled exclusively in a fume hood.

    • Solvents (THF, Ether, Hexane): Are highly flammable. Keep away from ignition sources.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Morsy, E., et al. (2018). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Retrieved from [Link]

  • Ansari, A. A., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. Retrieved from [Link]

  • PubMed. (2004). Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed coupling of aryl halides with terminal alkynes. Retrieved from [Link]

  • Google Patents. (2005). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN. Retrieved from [Link]

  • University of Richmond Scholarship Repository. (2012). One-pot synthesis of (Z)-B-sulfonyl enoates from ethyl propiolate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]

  • University of Richmond Scholarship Repository. (2013). One-pot reactions of ethyl propiolate. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Phenothiazinyl propiolates – Fluorescent electrophores by Sonogashira coupling of ethyl propiolate | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2021). Sonogashira coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the reaction mechanism between acetophenone and ethyl phenylpropiolate to form a 2-pyrone?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Z - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (2019). Conjugated Ynones in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Aryl Halides (Sonogashira Coupling)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern medicinal chemistry for constructing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 bonds.[1] This guide provides a rigorous technical analysis of the reaction, moving beyond basic textbook definitions to address the practical realities of bench-top and scale-up synthesis. We detail the mechanistic interplay between Palladium and Copper cycles, provide robust protocols for both standard and copper-free conditions, and offer troubleshooting strategies for common failure modes such as Glaser homocoupling.

Introduction & Strategic Importance

The Sonogashira coupling allows for the mild, stereoselective alkynylation of aryl or vinyl halides. Unlike the Castro-Stephens reaction, which requires harsh conditions and stoichiometric copper, the Sonogashira variant utilizes a palladium catalyst with a copper co-catalyst (typically CuI) to accelerate the reaction at room temperature.

Key Advantages in Drug Discovery:

  • Modular Synthesis: Facilitates the rapid assembly of "molecular wires" and rigid spacers in structure-activity relationship (SAR) studies.

  • Functional Group Tolerance: Compatible with diverse functional groups (esters, amides, ethers) often found in late-stage pharmaceutical intermediates.

  • Stereochemical Fidelity: Retains the stereochemistry of vinyl halides.

Mechanistic Insight: The Dual Catalytic Cycle

Understanding the synergy between the Palladium (Pd) and Copper (Cu) cycles is critical for troubleshooting. The reaction does not proceed through a simple single-metal pathway; rather, the copper cycle acts as a "shuttle," delivering the nucleophilic alkyne to the palladium center.

The Catalytic Pathway[3][4][5]
  • Oxidative Addition (Pd Cycle): The active

    
     species inserts into the 
    
    
    
    bond of the aryl halide (
    
    
    ), forming a
    
    
    intermediate.[2][3] This is often the rate-determining step for aryl chlorides and bromides.
  • Activation (Cu Cycle): In the presence of a base (amine), the terminal alkyne coordinates to

    
    , increasing the acidity of the terminal proton. The base deprotonates this species to form a Copper(I) acetylide (
    
    
    
    ).[2]
  • Transmetallation (Crossover): The alkynyl group is transferred from the Copper acetylide to the Palladium(II) center, regenerating the Cu catalyst and forming a

    
     complex.
    
  • Isomerization & Reductive Elimination: The complex isomerizes to cis geometry, followed by the expulsion of the product (

    
    ) and regeneration of 
    
    
    
    .
Interactive Pathway Diagram

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX TransMetal Transmetallation PdII_ArX->TransMetal PdII_Complex Pd(II)(Ar)(Alkynyl)L2 TransMetal->PdII_Complex CuI Cu(I)X TransMetal->CuI Regenerate Cu RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Product Product (Ar-C≡C-R) RedElim->Product Cu_Acetylide Cu(I)-Acetylide (Cu-C≡C-R) CuI->Cu_Acetylide + Alkyne + Base - Base•HX Alkyne Terminal Alkyne (H-C≡C-R) Base Base (Amine) Cu_Acetylide->TransMetal Transfer Alkynyl

Caption: Dual catalytic cycle showing the interplay between Palladium oxidative addition and Copper-mediated transmetallation.

Critical Parameter Optimization

Success depends on selecting the right combination of catalyst, ligand, and base.

ParameterStandard RecommendationRationale & Expert Insight
Catalyst Source

or


precatalysts are more air-stable than

.

is robust and cheap. For sterically hindered or electron-rich aryl chlorides, switch to bulky, electron-rich ligands (e.g.,

+ XPhos).
Copper Source CuI (5-10 mol%)CuI is the standard. Purity is crucial; oxidized Cu(II) salts are inactive and promote homocoupling. Keep CuI white/off-white; discard if green/brown.
Base / Solvent

or

(as solvent or co-solvent)
Secondary amines (

) often give higher yields than tertiary amines due to less steric hindrance during proton abstraction. For solid bases (

), use DMF or DMSO.
Atmosphere Argon or Nitrogen (Strict)Critical: Oxygen promotes the oxidative dimerization of the copper acetylide (Glaser coupling), consuming the alkyne and poisoning the reaction.
Additives TBAF (for silyl alkynes)If using TMS-protected alkynes, TBAF allows for in situ deprotection-coupling ("one-pot" protocol).

Standard Operating Procedure (Pd/Cu Co-Catalyzed)

Scope: Coupling of Aryl Iodides/Bromides with Terminal Alkynes. Scale: 1.0 mmol (adaptable).

Reagents[1][5][7][8]
  • Aryl Halide (1.0 equiv)[4]

  • Terminal Alkyne (1.2 equiv)[4][5]

  • 
     (2-5 mol%)
    
  • CuI (5 mol%)

  • Triethylamine (

    
    ) or Diisopropylamine (DIPA)
    
  • Solvent: THF or DMF (degassed)

Protocol Steps
  • Preparation of Glassware: Flame-dry a 2-neck round-bottom flask or Schlenk tube under vacuum. Backfill with Argon (

    
    ).[4][5]
    
  • Solvent Degassing: Sparge the solvent (THF/DMF) and the liquid base (

    
    ) with Argon for at least 30 minutes prior to use. Note: Dissolved oxygen is the primary cause of failure.
    
  • Catalyst Loading: Under a positive stream of Argon, add

    
     (0.02-0.05 equiv), CuI (0.05 equiv), and the Aryl Halide (1.0 equiv) to the flask.
    
  • Solvation: Add the degassed solvent (5 mL) and Base (2-3 mL). Stir gently until the catalyst is partially dissolved (solution often turns yellow/orange).

  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Tip: If the alkyne is valuable, add it slowly over 1 hour to minimize homocoupling competition.

  • Reaction: Stir at Room Temperature (for Aryl Iodides) or heat to 60-80°C (for Aryl Bromides). Monitor by TLC/LC-MS.

    • Visual Cue: Precipitation of ammonium salt (

      
      ) typically indicates reaction progress.
      
  • Workup: Dilute with Ethyl Acetate. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Advanced Protocol: Copper-Free Sonogashira[10][11][12]

Use Case: When substrates are sensitive to copper or when Glaser homocoupling is the dominant side reaction.[6][4][5]

Rationale

Eliminating copper removes the mechanism for oxidative homocoupling. However, the reaction becomes kinetically slower and requires a more active Pd cycle or higher temperatures.

Protocol Modifications
  • Catalyst: Use

    
     (2 mol%) with a phosphine ligand like 
    
    
    
    (4-6 mol%) or a specialized commercially available catalyst like
    
    
    .
  • Base: Switch to an inorganic base like

    
     (2.0 equiv) or Piperidine.
    
  • Solvent: Acetonitrile (

    
    ) or Toluene are preferred.
    
  • Temperature: Requires heating (60-100°C).

Workflow Diagram

CopperFreeWorkflow Start Start: Flame-dry Schlenk MixSolids Add Solids: Pd Cat, Ligand, Base, Aryl Halide Start->MixSolids Degas Evacuate/Backfill (Argon 3x) MixSolids->Degas AddLiquids Add Degassed Solvent & Alkyne Degas->AddLiquids Heat Heat to 80°C (12-24h) AddLiquids->Heat Workup Filter (Celite) & Concentrate Heat->Workup

Caption: Workflow for Copper-Free variant, emphasizing the requirement for thermal activation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Glaser Homocoupling (Diyne formation)Presence of

+ Cu catalyst.[4][7][5]
1. Degas solvents more rigorously (Freeze-Pump-Thaw).[5] 2. Switch to Copper-Free protocol.[6][4][7] 3. Add alkyne slowly (syringe pump).
No Reaction (Aryl Bromides) Oxidative addition is too slow.1. Increase Temp to 80°C. 2. Switch to electron-rich ligands (e.g.,

, XPhos). 3. Use Aryl Iodide instead.
Catalyst Decomposition (Pd Black)Instability of active species.1. Add excess ligand (

). 2. Ensure inert atmosphere is maintained.
Incomplete Conversion Catalyst poisoning or stalling.1. Add fresh catalyst (1-2 mol%) after 12h. 2. Check purity of starting amine (distill if necessary).

Case Studies & Applications

Synthesis of Tazarotene (Psoriasis Treatment)

Tazarotene features an internal alkyne linkage constructed via Sonogashira coupling.[7]

  • Substrates: Ethyl 6-ethynylnicotinate + 4,4-dimethyl-1-thiochroman-6-yl bromide.

  • Conditions:

    
    , CuI, 
    
    
    
    , 80°C.
  • Outcome: The reaction couples the electron-deficient pyridine ring with the electron-rich thiochroman system. The use of CuI is essential here to lower the activation energy for the aryl bromide coupling.

Synthesis of Terbinafine (Antifungal)

Key intermediate synthesis involves coupling a bulky terminal alkyne with a vinyl chloride/bromide.

  • Challenge: Steric bulk of the tert-butyl group on the alkyne.

  • Solution: Use of standard Sonogashira conditions allows for the coupling despite steric hindrance, demonstrating the reaction's robustness.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8][9] Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira-Hagihara Coupling Reactions under Copper-Free Conditions. Journal of Organic Chemistry, 71(1), 379-381. Link

  • BenchChem. Preventing homocoupling in Sonogashira reactions. Link

Sources

Application Note: Precision Michael Addition Protocols for Ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for performing Michael additions (conjugate additions) to Ethyl 3-(4-acetylphenyl)propiolate . This substrate represents a highly activated "pull-pull" electrophile; the conjugation of the alkyne with both the ethyl ester and the electron-deficient 4-acetylphenyl moiety renders the


-carbon exceptionally susceptible to nucleophilic attack.

These protocols focus on Aza-Michael (amine) and Thia-Michael (thiol) additions, which are critical for synthesizing functionalized cinnamates, heterocycles (e.g., quinolines, coumarins), and bioconjugates.

Chemical Logic & Substrate Analysis

Electronic Activation

The reactivity of Ethyl 3-(4-acetylphenyl)propiolate is defined by the synergistic electron-withdrawing effects of two functional groups flanking the alkyne:

  • Ethyl Ester (C-1): Lowers the LUMO energy of the triple bond, directing nucleophilic attack to the

    
    -position (C-3).
    
  • 4-Acetylphenyl Group (C-3): The para-acetyl group (

    
    ) is a strong electron-withdrawing group (EWG) via resonance. This further depletes electron density at the 
    
    
    
    -carbon, significantly increasing the reaction rate compared to unsubstituted phenyl propiolates.
Regio- and Stereoselectivity
  • Regioselectivity: Nucleophilic attack occurs exclusively at the

    
    -carbon (C-3) due to the directing power of the ester and the stabilization of the resulting carbanion/allenolate intermediate.
    
  • Stereoselectivity: The reaction typically proceeds via an allenolate intermediate .[1]

    • Kinetic Control: Often favors the

      
      -isomer  (syn-addition across the triple bond) due to hydrogen bonding or specific transition state geometries (e.g., cyclic transition states in non-polar solvents).
      
    • Thermodynamic Control: Isomerization to the more stable

      
      -isomer  may occur over time or at elevated temperatures, placing the bulky nucleophile and phenyl group trans to each other.
      

Experimental Protocols

Protocol A: Aza-Michael Addition (Secondary Amines)

Targeting


-amino acrylates.

Reagents:

  • Substrate: Ethyl 3-(4-acetylphenyl)propiolate (

    
     equiv)
    
  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (

    
     equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [Anhydrous]

Procedure:

  • Preparation: Dissolve Ethyl 3-(4-acetylphenyl)propiolate (

    
    , 
    
    
    
    ) in anhydrous EtOH (
    
    
    ) in a reaction vial containing a magnetic stir bar.
  • Addition: Add the secondary amine (

    
    ) dropwise at room temperature (
    
    
    
    ). Note: The reaction is exothermic due to the high electrophilicity of the substrate.
  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting alkyne spot will disappear, and a lower Rf fluorescent spot (the enamine) will appear.

  • Workup:

    • If product precipitates: Cool to

      
      , filter the solid, and wash with cold EtOH.
      
    • If homogeneous: Evaporate solvent under reduced pressure. The residue is usually pure enough for downstream applications.

  • Purification (Optional): Recrystallization from EtOH/Hexane or flash chromatography (Silica, Hexane/EtOAc gradient).

Data Validation:

  • 
     NMR:  Look for the vinyl proton singlet.
    
    • 
      -isomer: typically 
      
      
      
      5.0–5.5 ppm.
    • 
      -isomer: typically 
      
      
      
      6.5–8.0 ppm (deshielded by the ester carbonyl).
Protocol B: Thia-Michael Addition ("Click" Chemistry)

Targeting


-thio acrylates.

Reagents:

  • Substrate: Ethyl 3-(4-acetylphenyl)propiolate (

    
     equiv)
    
  • Nucleophile: Thiol (e.g., Thiophenol, Alkyl thiol) (

    
     equiv)
    
  • Catalyst:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or THF[2]

Procedure:

  • Preparation: Dissolve the substrate (

    
    ) and thiol (
    
    
    
    ) in DCM (
    
    
    ).
  • Catalysis: Add DIPEA (

    
    , 
    
    
    
    ) at
    
    
    .
  • Reaction: Allow to warm to RT. Reaction is typically complete within 15–30 minutes (Flash/Click kinetics).

  • Workup: Dilute with DCM, wash with

    
     HCl (to remove base), then brine. Dry over 
    
    
    
    and concentrate.
  • Stereocontrol Note: In non-polar solvents like DCM with amine bases, the

    
    -isomer  is strongly favored (anti-Michael addition mechanism is suppressed; protonation of the allenolate occurs from the less hindered face).
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical Allenolate Intermediate that dictates stereochemistry.

MichaelMechanism Substrate Ethyl 3-(4-acetylphenyl) propiolate TS Transition State (Nu attack at β-C) Substrate->TS Activation Nu Nucleophile (Amine/Thiol) Nu->TS Allenolate Allenolate Intermediate TS->Allenolate C-N/C-S Bond Formation Z_Product (Z)-Isomer (Kinetic) Allenolate->Z_Product Fast Protonation (Less Hindered) E_Product (E)-Isomer (Thermodynamic) Allenolate->E_Product Slow/Equilibrium Z_Product->E_Product Isomerization (Heat/Acid)

Figure 1: Mechanistic pathway showing nucleophilic attack at the


-carbon leading to the allenolate, which collapses to the Z or E alkene.

Experimental Workflow & Monitoring

This flow chart guides the researcher through the decision-making process during the experiment.

Workflow Start Start Reaction (Substrate + Solvent) AddNu Add Nucleophile (+ Cat. if Thiol) Start->AddNu Monitor Monitor (TLC/LCMS) t = 1 hr AddNu->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No (Stir longer) WorkupSolid Precipitate Formed? (Filter & Wash) Complete->WorkupSolid Yes WorkupLiquid Homogeneous? (Evaporate & Flash Col.) WorkupSolid->WorkupLiquid No Precipitate Analyze NMR Validation (Check Vinyl H shift) WorkupSolid->Analyze WorkupLiquid->Analyze

Figure 2: Decision tree for reaction monitoring and workup procedures.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Polymerization of substratePerform reaction at

initially; add radical inhibitor (BHT) if using thiols.
No Reaction Nucleophile salt formationEnsure amine is free base. If using thiol, ensure basic catalyst (DIPEA) is fresh.
E/Z Mixture Thermodynamic equilibrationStop reaction immediately upon consumption of SM. Avoid heating. Use non-polar solvent (DCM) to favor

.
Hydrolysis Wet solventUse anhydrous EtOH or MeCN. Ester hydrolysis is possible if water/base are present.

References

  • Kinetics of Amine Addition: Kim, S. I., et al. "Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines."[3] Bull.[3] Korean Chem. Soc.2010 , 31, 3279.

  • Thiol-Yne Click Chemistry: Lowe, A. B. "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer2014 , 55, 5517–5549.

  • General Michael Addition Guide: "The Michael Addition Reaction." Master Organic Chemistry.

  • Phosphine Catalysis: "Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors." Royal Society of Chemistry Advances.

Sources

Using Ethyl 3-(4-acetylphenyl)propiolate in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Ligation using Ethyl 3-(4-acetylphenyl)propiolate

Executive Summary

Ethyl 3-(4-acetylphenyl)propiolate (EAPP) represents a specialized class of "activated internal alkynes" optimized for bio-orthogonal ligation and polymer crosslinking. Unlike terminal alkynes used in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), EAPP features an electron-deficient triple bond flanked by an ester and a para-acetyl aryl group.

This "push-pull" electronic structure renders the molecule highly reactive toward specific nucleophiles without the need for toxic copper catalysts, while also remaining compatible with Ruthenium-catalyzed cycloadditions for rigid scaffold construction.

Key Applications:

  • Metal-Free Bioconjugation: Cysteine modification via Thiol-Yne Michael addition.

  • Rigid Linker Synthesis: Formation of 1,4,5-trisubstituted triazoles via RuAAC.[1]

  • Dual-Functional Probes: The acetyl group remains available for hydrazone/oxime ligation post-click.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl 3-(4-acetylphenyl)prop-2-ynoate
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Core Reactivity Electrophilic Internal Alkyne (Michael Acceptor)
Electronic Effect Synergistic EWG activation (Ester + p-Acetyl)
Solubility DMSO, DMF, DCM, Toluene (Low water solubility)

Mechanistic Insight: The reactivity of EAPP is driven by the conjugation of the alkyne with the ester carbonyl. The p-acetyl group on the phenyl ring exerts a long-range inductive/mesomeric electron-withdrawing effect, significantly lowering the LUMO energy of the triple bond compared to standard phenylpropiolates. This makes the


-carbon (adjacent to the phenyl ring) exceptionally electrophilic.

Decision Logic: Selecting the Right Protocol

Before proceeding, select the protocol that matches your structural and biological requirements.

decision_tree start Start: Define Ligation Goal q1 Is Metal Toxicity a Concern? (e.g., Live Cells, Sensitive Proteins) start->q1 path_soft Protocol A: Thiol-Yne Click q1->path_soft Yes (Metal-Free) path_hard Protocol B: RuAAC Click q1->path_hard No (Stable Scaffold) result_soft Output: Vinyl Sulfide (Flexible Thio-Ether Link) path_soft->result_soft result_hard Output: 1,4,5-Triazole (Rigid Heterocycle) path_hard->result_hard

Figure 1: Decision matrix for selecting the appropriate ligation chemistry.

Protocol A: Metal-Free Thiol-Yne Conjugation

Best for: Protein modification, hydrogel crosslinking, and sensitive biological environments.

Mechanism: This is a nucleophilic conjugate addition (Michael Addition). The thiol attacks the electrophilic


-carbon of the alkyne. Due to the steric bulk of the phenyl ring and electronic stabilization, the reaction typically favors the Z-isomer (anti-addition).

Reagents:

  • Substrate: EAPP (1.0 equiv)

  • Nucleophile: Thiol-containing molecule (R-SH) (1.1 – 1.5 equiv)

  • Catalyst (Base): Triethylamine (TEA) or DIPEA (0.1 – 0.5 equiv)

  • Solvent: DCM, THF, or DMF (for biologicals).

Step-by-Step Procedure:

  • Preparation: Dissolve EAPP (100 mg, 0.46 mmol) in 2 mL of DCM.

  • Thiol Addition: Add the thiol component (e.g., benzyl mercaptan or cysteine derivative) (0.50 mmol, 1.1 equiv).

  • Initiation: Add TEA (6.4 µL, 0.1 equiv) dropwise.

    • Note: The reaction is often exothermic.[2] For large scales, cool to 0°C.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Monitoring: Monitor by TLC (Hexane/EtOAc).[3] The UV-active alkyne spot will disappear.

  • Quenching: If using organic solvent, wash with 0.1 M HCl to remove base.

  • Purification: Concentrate and purify via flash chromatography or precipitation.

Self-Validating Check:

  • ¹H NMR: Look for the disappearance of the alkyne carbons in ¹³C NMR (approx. 80-90 ppm). In ¹H NMR, a new vinyl proton signal will appear, typically around 6.0–7.5 ppm (singlet), depending on the stereochemistry.

Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Best for: Creating rigid pharmacophores, fragment-based drug discovery.

Mechanism: Unlike Copper (CuAAC) which requires terminal alkynes, Ruthenium (Cp*) catalysts form a ruthenacycle intermediate that accommodates internal alkynes, yielding fully substituted 1,4,5-triazoles.[1][4]

Reagents:

  • Alkyne: EAPP (1.0 equiv)[3]

  • Azide: R-N₃ (1.1 equiv)

  • Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Procedure:

  • Setup: In a screw-cap vial, dissolve EAPP (0.46 mmol) and the organic azide (0.50 mmol) in Toluene (2 mL).

  • Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (18 mg, 5 mol%).

    • Critical: Flush the headspace with Argon/Nitrogen. RuAAC is less oxygen-sensitive than CuAAC, but air can oxidize the phosphine ligands.

  • Reaction: Heat the sealed vial to 60–80°C for 4–12 hours.

    • Note: Internal alkynes are sterically demanding; heat is required to drive the formation of the metallacycle.

  • Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the ruthenium catalyst.

  • Analysis: Evaporate solvent and analyze crude.

Self-Validating Check:

  • Regioselectivity: RuAAC typically yields the 1,5-disubstituted pattern with terminal alkynes, but with this internal alkyne, it forms the 1,4,5-trisubstituted triazole .

  • LCMS: Confirm the mass shift corresponding to [M_alkyne + M_azide].

Synthesis of EAPP (Sonogashira Coupling)

For researchers needing to synthesize the starting material.

Reaction Pathway:

synthesis SM1 4-Iodoacetophenone Cat Pd(PPh3)2Cl2 (2%) CuI (1%) SM1->Cat SM2 Ethyl Propiolate SM2->Cat Prod Ethyl 3-(4-acetylphenyl)propiolate (EAPP) Cat->Prod TEA, THF, RT, 4h

Figure 2: Synthesis of EAPP via Sonogashira cross-coupling.

Protocol:

  • Combine 4-iodoacetophenone (1.0 equiv) and ethyl propiolate (1.2 equiv) in THF/TEA (1:1).

  • Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) under inert atmosphere.

  • Stir at Room Temperature for 4 hours.

  • Aqueous workup and column chromatography (Hexane/EtOAc).

References

  • Ruthenium-Catalyzed Cycloaddition Mechanism: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[4][5] J. Am. Chem. Soc., 2008, 130, 8923-8930.[4][5] Link

  • Thiol-Yne Reaction on Propiolates: Truong, V. X., et al. "Organocatalytic, Regioselective Nucleophilic 'Click' Addition of Thiols to Propiolic Acid Esters."[6] Angew.[6] Chem. Int. Ed., 2013, 52, 4132.[6] Link

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007, 107, 874. Link

  • Reactivity of Activated Alkynes: Lowe, A. B. "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer, 2014, 55, 5517. Link

Sources

Application Note: Chemoselective & Regioselective Synthesis of Pyrazoles from Acetylphenyl Propiolate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of functionalized pyrazoles using acetylphenyl propiolate esters as the primary scaffold.

Unlike the traditional Knorr synthesis (1,3-diketones), the propiolate route offers distinct regiochemical control but introduces challenges regarding chemoselectivity—specifically, preventing the hydrazine nucleophile from reacting with the acetyl ketone moiety before the pyrazole ring forms.

Executive Summary

Pyrazoles are "privileged scaffolds" in pharmacology, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). While 1,3-diketones are common precursors, they often suffer from poor regioselectivity and limited commercial availability of complex derivatives.

Acetylphenyl propiolate esters (alkynyl esters substituted with an acetyl-benzene ring) represent a superior "chimeric" building block. They allow for the construction of 3,5-disubstituted pyrazoles via a Michael addition/cyclocondensation cascade.

  • The Advantage: The alkyne moiety serves as a predictable Michael acceptor, driving regioselectivity.

  • The Challenge: The "acetyl" group on the phenyl ring is a competing electrophile. Standard protocols often yield intractable mixtures of pyrazoles and hydrazones.

This guide provides an optimized protocol to exclusively form the pyrazole ring while preserving the acetyl group for further diversification (or selectively reacting it), ensuring high yield and purity.

Mechanistic Insight & Regiocontrol Strategy

To control the reaction, one must understand the competition between the hard (carbonyl) and soft (alkyne) electrophilic centers.

The Pathway[1][2][3][4]
  • Step 1 (Michael Addition): The hydrazine (nucleophile) attacks the

    
    -carbon of the propiolate triple bond. This is the rate-determining step.
    
  • Step 2 (Cyclization): The resulting enamine nitrogen attacks the ester carbonyl, expelling alcohol (e.g., ethanol) to close the ring.

  • Step 3 (Tautomerization): The product tautomerizes to the stable pyrazolone or hydroxypyrazole form.

The "Acetyl" Interference

If the reaction pH is too low (acidic), the hydrazine will preferentially attack the acetyl ketone to form a hydrazone before cyclizing. To prevent this, basic conditions or buffered polar solvents are required to enhance the nucleophilicity of the hydrazine towards the Michael acceptor (the alkyne) first.

Visualization: Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the targeted "Path A" for successful synthesis.

PyrazoleSynthesis Start Acetylphenyl Propiolate (Substrate) MichaelAdduct Intermediate A: β-Hydrazino Acrylate (Kinetic Product) Start->MichaelAdduct Path A: Soft Nucleophile Attack (Controlled pH/Temp) HydrazoneInt Intermediate B: Acetyl-Hydrazone (Undesired) Start->HydrazoneInt Path B: Hard Nucleophile Attack (Acidic Conditions) Hydrazine Hydrazine (R-NHNH2) TargetPyrazole Target: 3-(Acetylphenyl)-5-hydroxypyrazole MichaelAdduct->TargetPyrazole Cyclization (-EtOH) MixedMess Mixture: Hydrazones & Oligomers HydrazoneInt->MixedMess Polymerization/Degradation

Caption: Pathway divergence in the reaction of acetylphenyl propiolates with hydrazine. Path A (Green) is the desired Michael-addition-first route.

Experimental Protocols

Protocol A: Chemoselective Synthesis (Preserving the Acetyl Group)

Objective: Synthesize 3-(4-acetylphenyl)-1H-pyrazol-5-ol without reacting the acetyl ketone. Scale: 1.0 mmol

Reagents:

  • Ethyl 3-(4-acetylphenyl)propiolate (1.0 eq)

  • Hydrazine hydrate (64% or 80% solution) (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Crucial for proton transfer without catalyzing hydrazone formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the propiolate ester in 5 mL of absolute ethanol in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature kinetically favors the Michael addition over the higher-energy barrier carbonyl attack.

  • Addition: Dilute hydrazine hydrate (1.2 mmol) in 1 mL ethanol. Add this solution dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) naturally. Stir at RT for 3 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (high R_f) should disappear.

  • Work-up:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add 10 mL of ice-cold water. The pyrazole usually precipitates as a solid.

    • Filter the solid and wash with cold ether (2 x 5 mL) to remove unreacted hydrazine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85-92% Data Validation:

  • IR: Look for C=O (ketone) stretch at ~1680 cm⁻¹ (preserved) and disappearance of the ester C=O (~1720 cm⁻¹) replaced by amide/lactam character of the pyrazolone (~1650 cm⁻¹).

  • 1H NMR: Singlet at ~2.5 ppm (Acetyl -CH3) must remain intact.

Protocol B: One-Pot Synthesis of Fused Pyrazolo-Hydrazones

Objective: If the goal is to react both centers to create a fully functionalized scaffold. Conditions: Reflux in Ethanol with excess hydrazine (2.5 eq) + catalytic HCl (1 drop). Outcome: Formation of the pyrazole ring AND conversion of the acetyl group to a hydrazone.

Regioselectivity Data & Troubleshooting

When using substituted hydrazines (e.g., Phenylhydrazine), two regioisomers are possible: 1,3-disubstituted (Isomer A) and 1,5-disubstituted (Isomer B).

Regiochemistry Rule:

  • Propiolates (Alkynyl Esters): The

    
    -carbon is the soft electrophile. The unsubstituted nitrogen of the hydrazine (the better nucleophile) attacks here first.
    
  • Result: The major product typically places the hydrazine substituent (R) at the 1-position and the propiolate's aryl group at the 3-position .

ParameterConditionMajor IsomerMechanism Note
Solvent Ethanol (Protic)3-Aryl-5-hydroxy Solvation stabilizes the zwitterionic intermediate, favoring Michael addition.
Solvent Toluene (Aprotic)Mixture (Variable)Less control; often requires higher heat.
Substituent (R) Methyl/Phenyl1-R-3-Aryl-5-hydroxy Sterics on the hydrazine favor attack at the

-carbon by the terminal NH2.
QC Table: Distinguishing Isomers (NMR)

Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm regiochemistry.

Feature1,3-Isomer (Target)1,5-Isomer (Minor/Undesired)
NOE Correlation Strong NOE between N-R group and Pyrazole-H4 proton.NOE between N-R group and the Aryl group (Acetylphenyl).
13C NMR (C3/C5) C3 (attached to Aryl) ~140-150 ppm.C5 (attached to Aryl) often shifted upfield due to shielding.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and a potential carcinogen. Handle in a fume hood. Destruct excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Propiolates: Alkynyl esters are potent skin sensitizers (Michael acceptors). Wear double nitrile gloves.

References

  • Global Drug Relevance

    • Kumar, V., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023.

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.
  • Regioselectivity in Propiolates

    • Kobelevskaya, V. A., et al. "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles." Chemistry of Heterocyclic Compounds, 2022.[1][2]

  • Propiolate Reactivity

    • Harigae, R., et al. "Regioselective Synthesis of 1,3,5-Disubstituted Pyrazoles from Terminal Alkynes."[1] Journal of Organic Chemistry, 2014.[1]

  • Advanced Protocols

    • Deng, X., & Mani, N. S.[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[3]

Sources

1,3-dipolar cycloaddition conditions for aryl propiolates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Heterocycles via 1,3-Dipolar Cycloaddition of Aryl Propiolates

Part 1: Executive Summary & Mechanistic Grounding

The Challenge: Aryl propiolates (


 or 

) represent a privileged class of dipolarophiles. Their reactivity is governed by the push-pull electronic synergy between the electron-withdrawing ester group and the conjugating aryl ring. While they are potent precursors for pharmacologically active 1,2,3-triazoles, isoxazoles, and pyrazoles, their dual-directing groups often lead to regiochemical ambiguity (mixtures of 1,4- and 1,5-isomers) under standard thermal conditions.

The Solution: This guide moves beyond generic "Click" chemistry. We define specific protocols to control regioselectivity through catalyst selection (Cu vs. Ru) and dipole engineering. We distinguish between Terminal Propiolates (highly reactive, Cu-amenable) and Internal Aryl Propiolates (sterically demanding, Ru-dependent).

Mechanistic Insight (FMO Theory): The ester group lowers the LUMO energy of the alkyne, increasing reactivity towards nucleophilic dipoles (HOMO-controlled).

  • Terminal (

    
    ):  The 
    
    
    
    -carbon is highly electrophilic. Cu(I) catalysis locks the regiochemistry to 1,4-disubstitution.
  • Internal (

    
    ):  Competition exists between the directing power of the Ester (electronic) and the Aryl group (steric/conjugation). Ruthenium catalysis is required to overcome the activation energy of these internal systems and typically directs formation of 1,4,5-trisubstituted products.
    

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways for aryl propiolates based on catalyst and dipole selection.

G cluster_0 Substrate Class cluster_1 Dipole & Catalyst cluster_2 Heterocycle Outcome Propiolate Aryl Propiolate (Alkyne) Azide_Cu Azide + Cu(I) (CuAAC) Propiolate->Azide_Cu Terminal Only Azide_Ru Azide + Ru(II) (RuAAC) Propiolate->Azide_Ru Internal/Terminal NitrileOxide Nitrile Oxide (Base/Oxidant) Propiolate->NitrileOxide Diazo Diazo Compound (Thermal) Propiolate->Diazo Triazole_14 1,4-Triazole (Regioselective) Azide_Cu->Triazole_14 Triazole_15 1,5-Triazole / 1,4,5-Tri (Ru-Directed) Azide_Ru->Triazole_15 Isoxazole Isoxazole (3,5-Major) NitrileOxide->Isoxazole Pyrazole Pyrazole (Spontaneous) Diazo->Pyrazole

Caption: Divergent synthesis pathways for aryl propiolates. Catalyst selection (Cu vs. Ru) dictates regiochemistry in triazole formation, while intrinsic electronics drive isoxazole and pyrazole synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles Applicability: Terminal Propiolates (


 or 

)

Rationale: Copper(I) forms a copper-acetylide intermediate, strictly enforcing 1,4-regioselectivity. This fails for internal alkynes.

Reagents:

  • Terminal Aryl Propiolate (1.0 equiv)

  • Organic Azide (1.0 - 1.2 equiv)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H

    
    O (1:1) or DMSO/H
    
    
    
    O.

Step-by-Step:

  • Dissolution: In a 20 mL scintillation vial, dissolve the aryl propiolate (1.0 mmol) and organic azide (1.0 mmol) in 4 mL of t-BuOH.

  • Catalyst Prep: In a separate tube, dissolve CuSO

    
    ·5H
    
    
    
    O (12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol) in 4 mL of deionized water. The solution should turn bright yellow/orange (active Cu(I)).
  • Initiation: Add the aqueous catalyst solution to the organic phase. Cap and stir vigorously at Room Temperature (RT).

  • Monitoring: Monitor by TLC (usually 1-4 hours). The propiolate spot will disappear.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with 5% NH

    
    OH (to remove Cu traces) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallization is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Protocol B: Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Target: 1,4,5-Trisubstituted 1,2,3-Triazoles Applicability: Internal Aryl Propiolates (


)

Rationale: Internal alkynes do not react with Cu(I). Ruthenium pentamethylcyclopentadienyl (Cp*) complexes catalyze oxidative coupling, typically placing the azide's nucleophilic N1 on the carbon


 to the ester (sterically less hindered or electronically directed), yielding the 1,4,5-trisubstituted product.

Reagents:

  • Internal Aryl Propiolate (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylruthenium(II) chloride cyclooctadiene complex) - 2-5 mol%.

  • Solvent: Toluene or 1,2-Dichloroethane (DCE). Anhydrous.

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen.

  • Mixing: Add [Cp*RuCl(cod)] (0.02 - 0.05 equiv) and the solvent (0.2 M concentration).

  • Addition: Add the internal aryl propiolate and the azide.

  • Reaction: Heat to 60–80°C . Stir for 12–24 hours.

    • Note: Internal alkynes are slower than terminal ones.

  • Workup: Cool to RT. Filter through a short pad of silica gel to remove the Ru catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

Protocol C: Nitrile Oxide Cycloaddition (Isoxazole Synthesis)

Target: 3,4- or 3,5-Disubstituted Isoxazoles Mechanism:[1][2][3] Concerted [3+2].[2] For propiolates, the 3,5-isomer (Ester at 5-position) is generally favored due to electronic matching, but mixtures can occur with internal alkynes.

Reagents:

  • Aryl Propiolate (1.0 equiv)

  • Dipole Precursor: Aryl Aldoxime (

    
    ) (1.2 equiv)
    
  • Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS) with Et

    
    N.
    
  • Solvent: Ethanol (for Chloramine-T) or DMF/DCM (for NCS).

Step-by-Step (Chloramine-T Method - Green/Mild):

  • Setup: Dissolve Aryl Aldoxime (1.2 mmol) and Aryl Propiolate (1.0 mmol) in Ethanol (10 mL).

  • Generation: Add Chloramine-T trihydrate (1.5 mmol) in portions over 10 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–8 hours. Chloramine-T generates the nitrile oxide in situ.

  • Workup: Remove ethanol under vacuum. Redissolve residue in DCM, wash with water and brine.

  • Purification: Flash chromatography.

    • Regioisomer Check: Use 1H NMR. The proton on the isoxazole ring (for terminal alkynes) typically appears at

      
       6.5–7.0 ppm.
      

Part 4: Data Summary & Optimization

Table 1: Catalyst & Solvent Effects on Regioselectivity

Substrate TypeCatalystSolventTempMajor ProductYield (Typical)
Terminal (

)
Cu(I) / Ascorbatet-BuOH/H2ORT1,4-Triazole (>98:2)85-95%
Terminal (

)
Thermal (None)Toluene110°CMixture (1,4 & 1,5)60-70%
Internal (

)
[Cp*RuCl(cod)]Toluene80°C1,4,5-Triazole70-85%
Internal (

)
Thermal (None)Xylene140°CMixture (Low Selectivity)40-60%

Critical Troubleshooting:

  • Safety Warning: Low molecular weight organic azides are explosive. Maintain a C/N ratio > 3. Work behind a blast shield when scaling up.

  • Purification of Regioisomers: If thermal conditions yield a mixture of isoxazoles, they are often separable by silica chromatography. The 3,5-isomer is typically less polar than the 3,4-isomer.

  • Ru Catalyst Deactivation: Avoid sulfur-containing impurities in the starting materials, as they poison the Ru catalyst.

References

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity."[1] Journal of the American Chemical Society, 2005.

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[4][5] Journal of the American Chemical Society, 2005.

  • Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[4] Organic Letters, 2007.

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[4][5] Journal of the American Chemical Society, 2008.[4][5]

  • Hansen, T. V., et al. "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 2005.

  • Bastide, J., et al. "Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to propiolates." Tetrahedron, 1974.

Sources

Application Note: Precision Synthesis of Coumarin Scaffolds via Intramolecular Hydroarylation of Propiolates

[1]

Executive Summary

Coumarins (2H-chromen-2-ones) represent a privileged structural motif in drug discovery, serving as the core for anticoagulants (Warfarin), antibiotics (Novobiocin), and fluorescent biomarkers. Traditional synthesis methods, such as the Pechmann condensation, often require harsh acidic conditions and suffer from poor atom economy and limited regioselectivity.

This Application Note details a superior methodology: the Intramolecular Hydroarylation (IMHA) of Aryl Propiolates . This approach utilizes alkyne activation—mediated by either Gold(I/III) catalysis or Brønsted superacids—to achieve high-yielding, atom-economical cyclization under mild conditions.

Key Advantages[2][3]
  • Atom Economy: Near 100% atom utilization (isomerization reaction).

  • Regiocontrol: Predictable cyclization driven by electronic activation rather than thermodynamic equilibration.

  • Mild Conditions: Tolerates sensitive functional groups often destroyed in classic sulfuric acid/resorcinol melts.

Mechanistic Principles

The transformation relies on the electrophilic activation of the alkyne moiety within an aryl propiolate ester. Unlike the Pechmann reaction, which proceeds via transesterification and subsequent hydroxyalkylation, the IMHA pathway involves a direct electrophilic aromatic substitution-like attack on a

Catalytic Cycle (Gold-Mediated)[1][4]
  • 
    -Coordination:  The cationic Gold(I) species coordinates to the alkyne, depleting electron density.
    
  • Nucleophilic Attack: The pendant aromatic ring attacks the activated alkyne (5-endo-dig or 6-endo-dig cyclization).

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to release the coumarin and regenerate the catalyst.

Visualized Pathway

The following diagram illustrates the divergent activation modes between Metal-Catalyzed and Acid-Mediated pathways.

CoumarinMechanismStartAryl Propiolate(Substrate)Activationπ-Complex Formation(Alkyne Activation)Start->ActivationAuCl3/AgOTfor TfOHCyclizationIntramolecularNucleophilic AttackActivation->CyclizationRate DeterminingStepIntermediateVinyl-Metal/CationIntermediateCyclization->IntermediateRegioselectiveRing ClosureProductCoumarin(Product)Intermediate->ProductProtodeaurationor Deprotonation

Figure 1: Mechanistic flow of the Intramolecular Hydroarylation (IMHA) reaction highlighting the critical

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Cyclization (High Precision)

Best for: Substrates with acid-sensitive groups or electron-deficient rings.

Reagents:

  • Aryl Propiolate Substrate (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) (2 mol%)

  • Silver Triflate (AgOTf) (2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried vial, mix Ph₃PAuCl (10 mg, 0.02 mmol) and AgOTf (5 mg, 0.02 mmol) in DCE (1 mL). Stir for 5 minutes in the dark (AgCl precipitates as a white solid).

    • Expert Insight: Pre-generating the cationic Au species is crucial. Do not filter the AgCl; the active species is in solution.

  • Substrate Addition: Dissolve the aryl propiolate (1.0 mmol) in DCE (4 mL) and transfer it to the catalyst vial via syringe.

  • Reaction: Stir at Room Temperature for 2–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The alkyne spot will disappear, and a highly fluorescent coumarin spot will appear.

  • Workup: Filter the mixture through a short pad of silica gel to remove metal salts. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Metal-Free TfOH-Mediated Cyclization (Robust/Scalable)

Best for: Electron-rich phenols and large-scale synthesis where trace metal contamination is a concern.

Reagents:

  • Aryl Propiolate Substrate (1.0 equiv)

  • Triflic Acid (TfOH) (1.0 – 2.0 equiv)

  • Solvent: Toluene or DCM[1]

Step-by-Step Methodology:

  • Preparation: Dissolve aryl propiolate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Acid Addition: Cool to 0°C. Add TfOH (0.15 g, 1.0 mmol) dropwise.

    • Safety Note: TfOH is fuming and corrosive. Use glass syringes only.

  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

    • Observation: The solution often turns deep red/brown due to the formation of the protonated intermediate, then lightens upon quenching.

  • Quenching: Pour the reaction mixture into saturated NaHCO₃ solution (10 mL) carefully (gas evolution).

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

Substrate Scope & Performance Data

The electronic nature of the phenol ring significantly impacts reaction kinetics. Electron-Donating Groups (EDGs) accelerate the nucleophilic attack, while Electron-Withdrawing Groups (EWGs) require the more potent Gold catalyst or elevated temperatures.

Table 1: Comparative Efficiency of Catalytic Systems

Substrate (R-Phenol)ProductMethod A (Au) YieldMethod B (TfOH) YieldReaction Time (Au/Acid)
4-OMe (Electron Rich) 7-Methoxycoumarin96%92%1h / 0.5h
3,5-Dimethoxy 5,7-Dimethoxycoumarin98%95%1h / 0.5h
H (Unsubstituted) Coumarin88%75%4h / 6h
4-Cl (Weak EWG) 6-Chlorocoumarin85%60%6h / 12h (Heat)
4-NO₂ (Strong EWG) 6-Nitrocoumarin72%<10% (Decomp)12h (Heat) / N/A

Data synthesized from comparative analysis of Cervi et al. (2021) and Kim et al. (2012).

Troubleshooting & Optimization (Expertise)

Solvent Effects[5][6]
  • Avoid Coordinating Solvents: Never use THF, DMF, or MeCN with the Gold catalyst. The solvent lone pairs will coordinate to the cationic Au center, quenching its Lewis acidity. Always use DCM, DCE, or Toluene.

  • Moisture Sensitivity: While Au(I) is generally water-tolerant, the Silver cocatalyst (AgOTf) is hygroscopic. Wet solvents will deactivate the silver salt, preventing chloride abstraction.

Regioselectivity Issues

In meta-substituted phenols, cyclization can occur at two positions (ortho to the hydroxyl).

  • Steric Control: Bulky protecting groups or substituents on the alkyne can force cyclization to the less hindered position (para to the meta-substituent).

  • Electronic Control: Cyclization preferentially occurs para to an electron-donating group (e.g., OMe).

Workflow Decision Tree

Use the following logic flow to select the optimal synthesis route for your specific target molecule.

WorkflowStartTarget Coumarin StructureCheckSubAnalyze Phenol ElectronicsStart->CheckSubRichElectron Rich(OMe, OH, Alkyl)CheckSub->RichPoorElectron Poor(NO2, CF3, Halogens)CheckSub->PoorMethodBMethod B: TfOH (Acid)Cost-Effective, FastRich->MethodBPreferredMethodAMethod A: Au(I)/AgOTfHigh Potency, MildRich->MethodAIf acid sensitivePoor->MethodBLow Yield RiskPoor->MethodARequiredPurifyFlash Chromatography(Silica Gel)MethodB->PurifyMethodA->PurifyFinalPure CoumarinPurify->Final

Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate electronics.

References

  • Cervi, A., et al. (2021).[2][3] "Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates and Certain Related Ethers as a Route to Selectively Functionalized Coumarins and 2H-Chromenes." The Journal of Organic Chemistry, 86(1), 178–198.[2][3] [Link]

  • Shi, Z., et al. (2004).[4] "Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes." The Journal of Organic Chemistry, 69(11), 3669–3671. [Link]

  • Oyamada, J., & Kitamura, T. (2008). "Platinum-Catalyzed Synthesis of Coumarins via Intramolecular Hydroarylation of Aryl Propiolates." Tetrahedron Letters, 49(28), 4387-4389. [Link]

  • Kim, S., et al. (2012).[4] "Metal-Free Synthesis of Coumarins via Brønsted Acid-Catalyzed Intramolecular Hydroarylation." The Journal of Organic Chemistry, 77(15), 6530–6537. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-EAPP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Downstream Processing for Ethyl 3-(4-acetylphenyl)propiolate[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the technical support hub for Ethyl 3-(4-acetylphenyl)propiolate . This compound acts as a critical "linchpin" intermediate, primarily utilized in the synthesis of heterocycles (pyrazoles, isoxazoles) via 1,3-dipolar cycloadditions or Michael additions.[3]

Chemical Vulnerabilities:

  • Michael Acceptor: The alkyne is conjugated with both the ester and the ketone, making it highly electrophilic.[3][4] It reacts aggressively with nucleophiles (amines, thiols) and can polymerize on acidic media.[4]

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic aqueous conditions or on acidic silica gel.[1][2][3][4]

  • Catalyst Trapping: If synthesized via Sonogashira coupling, the alkyne moiety often chelates residual Palladium (Pd), leading to dark coloration and "poisoning" of subsequent reaction steps.[3]

Decision Matrix: Workflow Visualization

Before selecting a method, assess the physical state of your crude material.[4] Use the following logic flow to determine the optimal purification route.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) StateCheck Physical State at RT? Start->StateCheck SolidPath Solid / Semi-Solid StateCheck->SolidPath Crystalline OilPath Viscous Oil / Gum StateCheck->OilPath Amorphous Recryst Recrystallization (EtOH/H2O or Hex/EtOAc) SolidPath->Recryst Flash Flash Chromatography (Neutralized Silica) OilPath->Flash PurityCheck Check Purity (NMR/HPLC) Recryst->PurityCheck Flash->PurityCheck PurityCheck->Flash <90% Pure (Retreat) PdContam Dark/Black Color? PurityCheck->PdContam >95% Pure Scavenge Pd Scavenging (Charcoal/SiliaMetS) PdContam->Scavenge Yes Final Pure Product (Store < -20°C) PdContam->Final No (Pale Yellow/White) Scavenge->Final

Figure 1: Decision tree for the purification of aryl propiolates based on physical state and impurity profile.

Technical Protocols & Troubleshooting
Protocol A: Flash Chromatography (The "Polishing" Method)

Best for: Oily crudes, removing homocoupled byproducts (Glaser products), and separating unreacted halides.[3]

The Critical Issue: Propiolates are acid-sensitive.[1][2][3][4] Standard acidic silica gel can catalyze hydrolysis or polymerization, leading to "streaking" on the column and yield loss.[4]

Optimized Methodology:

  • Stationary Phase Preparation:

    • Use Silica Gel 60 (230–400 mesh).[1][2][4]

    • Neutralization (Crucial): Pre-treat the silica slurry with 1% Triethylamine (Et₃N) in Hexane before packing.[2][4] This neutralizes acidic sites.[1][2][4]

  • Eluent System:

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.[1][2][4]

    • Note: The product typically elutes around 10-15% EtOAc due to the polarity of the acetyl group.[1][2][4]

  • Loading:

    • Use Dry Loading .[1][2][4] Dissolve crude in minimum CH₂Cl₂, mix with Celite or silica, evaporate to dryness, and load the powder.[3][4] This prevents band broadening common with liquid loading of viscous oils.[1][2][4]

IssueDiagnosisSolution
Streaking/Tailing Acidic decomposition on silica.[1][2][3][4]Add 1% Et₃N to the eluent or switch to Neutral Alumina.[1][2][4]
Co-elution Product overlaps with starting material (4-bromoacetophenone).[1][2][4]Switch solvent system to Toluene/Hexane (1:1) to exploit π-π interactions.
Protocol B: Recrystallization (The Scalable Method)

Best for: Large scale (>5g) where the product solidifies.[2][4]

The Critical Issue: "Oiling Out." The compound may separate as a liquid droplet rather than crystals if the temperature drops too fast or the solvent mix is incorrect.[2][4]

Optimized Methodology:

  • Solvent System: Ethanol/Water (9:[1][2][3][4]1) or Hexane/Ethyl Acetate (High Hexane ratio).[1][2][4]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.[1][2][4]

    • Add warm water dropwise until persistent turbidity is observed.[1][2][4]

    • Add one drop of Ethanol to clear the solution.[2][4]

    • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temperature (RT) over 2 hours. Do not place directly in ice.[1][2][4]

    • Once RT crystals form, move to 4°C.[4]

Protocol C: Palladium Scavenging (Post-Sonogashira)

Best for: Removing the "Sonogashira Tan" (dark brown color).[2][3]

If your product is brown/black, it contains residual Palladium.[3][4] This will decompose the alkyne over time.[1][2][4]

  • Activated Charcoal: Dissolve product in warm EtOAc, add activated charcoal (50 wt%), stir for 30 mins, filter through Celite.

  • Metal Scavengers (Recommended): Use Thiol-modified silica (e.g., SiliaMetS® Thiol).[1][2][3][4] Stir 1g of scavenger per 100mg of Pd residue in THF for 4 hours. Filter.

Frequently Asked Questions (FAQs)

Q1: My product is an oil, but literature says it should be a solid. What happened?

  • A: This is likely due to trace solvent retention or impurities (specifically the homocoupled diyne).[2][3][4]

    • Fix: High-vacuum drying (>4 hours at 0.1 mbar) often induces solidification.[1][2][4] If it remains an oil, triturated with cold pentane.[4] Scratch the flask wall with a glass rod to induce nucleation.[2][3][4]

Q2: I see a byproduct spot just above my product on TLC. What is it?

  • A: This is usually the Glaser coupling product (a diyne dimer), formed if oxygen wasn't rigorously excluded during the Sonogashira reaction.[2][3][4]

    • Fix: It is very difficult to separate via crystallization.[1][2][4] Use careful column chromatography (Protocol A) with a shallow gradient (e.g., 5% EtOAc increases).[3][4]

Q3: Can I distill this compound?

  • A: High Risk. Aryl propiolates are thermally unstable.[1][2][3][4] Distillation often leads to explosive polymerization or decarboxylation.[1][2][4] Vacuum distillation is possible only if the bath temperature is kept <100°C, but chromatography is significantly safer.[4]

Q4: The NMR shows a small singlet at ~3.0 ppm.[2][4] Is this an impurity?

  • A: Check your integration. If it corresponds to the terminal alkyne proton, you have unreacted Ethyl Propiolate (unlikely if vacuumed) or, more likely, de-arylated product (rare). However, if the shift is ~2.5 ppm, it is the methyl group of the ketone (acetyl). Ensure you aren't misidentifying the product's own signals.[1][2][4]

References & Authority
  • Sonogashira Coupling & Purification: Chinchilla, R., & Nájera, C. (2007).[3][4] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2][4] Chemical Reviews, 107(3), 874-922.[1][3][4] Link[1][2]

  • Purification of Alkynyl Esters: Armarego, W. L., & Chai, C. L. (2013).[3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][4] (Standard reference for solvent selection). Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[3][4] The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[1][2][4] Advanced Synthesis & Catalysis, 346(8), 889-900.[1][3][4] Link[1][2]

  • Handling Michael Acceptors: Mather, B. D., et al. (2006).[3][4] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.[2][3][4] Link[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling propiolate derivatives.

Sources

Technical Support Center: Copper Remediation in Alkyne Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Copper contamination is a pervasive issue in the synthesis of alkyne esters, particularly following Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira couplings, or Ullmann condensations. While copper is a Class 3 impurity (ICH Q3D), its presence causes oxidative instability in unsaturated esters, interferes with biological assays, and causes paramagnetic broadening in NMR spectra.

The Specific Challenge: Alkyne esters present a unique "double-bind" scenario:

  • Hydrolysis Risk: The ester moiety is sensitive to the strong ammonia/base washes typically used to sequester copper.

  • Michael Addition Risk: The alkyne (if conjugated) acts as a Michael acceptor. Common sulfur-based scavengers (thiols) can nucleophilically attack the alkyne, destroying your product.

This guide prioritizes chelation thermodynamics over brute-force washing to preserve the integrity of your sensitive ester functionalities.

Module 1: Liquid-Liquid Extraction (LLE) Protocols

Status: First-line defense. Best for crude mixtures >1000 ppm Cu.

The "Ammonia Buffer" Protocol (Ester-Safe)

Standard ammonia washes (pH > 11) hydrolyze esters. This modified protocol uses a buffered system to maintain pH 8.5–9.0, sufficient for Cu-ammonia complexation but safe for most esters.

Reagents:

  • 
     (Saturated aqueous solution)[1]
    
  • 
     (Concentrated, 28-30%)
    
  • DCM or EtOAc (Solvent)

Protocol:

  • Preparation: Prepare a 9:1 (v/v) mixture of Sat.

    
     : Conc. 
    
    
    
    .[2] This buffers the basicity.
  • Dilution: Dilute your organic reaction mixture with EtOAc (avoid DCM if possible, as Cu-amine complexes are slightly soluble in chlorinated solvents).

  • The Wash: Add the buffer solution (1:1 vol ratio to organic phase). Shake vigorously for 5 minutes.

    • Observation: The aqueous layer should turn deep blue (

      
      ).
      
  • Repetition: Repeat until the aqueous layer is colorless (typically 2–3 washes).

  • Polishing: Wash once with Sat.

    
     (no ammonia) to remove residual base, followed by Brine.
    
The EDTA Chelation Protocol

Best for substrates sensitive to ANY base.

Protocol:

  • Prepare a 0.1 M solution of

    
     in water.
    
  • Adjust pH to 7.0–7.5 using dilute

    
     (EDTA requires deprotonation to chelate effectively, but avoid high pH).
    
  • Wash organic layer 3x with this solution.

    • Note: EDTA extraction is slower than ammonia. Allow 10–15 minutes of contact time per wash.

Module 2: Solid-Phase Scavenging

Status: High precision. Best for polishing (<1000 ppm to <10 ppm).

Critical Warning: Many commercial scavengers are Thiol-functionalized silica (e.g., Si-Thiol). If your product contains an electron-deficient alkyne (e.g., propiolate esters), Si-Thiol may react with your product via Thiol-Yne addition.

Scavenger Selection Guide
Scavenger TypeFunctional GroupMechanismCompatibility with Alkyne Esters
Si-Thiol Mercaptan (-SH)Soft-Soft interaction (High affinity for Cu(I))HIGH RISK. May attack conjugated alkynes/esters.
Si-Diamine EthylenediamineChelation (N-donor)MODERATE RISK. Primary amines can form amides with esters.
Si-TAAcOH Triamine-tetraacetic acid (Supported EDTA)Hexadentate ChelationSAFE. Best choice. Non-nucleophilic at neutral pH.
Si-Thiourea ThioureaSoft donorSAFE. Less nucleophilic than thiols. Good for Cu(I).
Batch Scavenging Protocol
  • Loading: Add Si-TAAcOH or Si-Thiourea (4 equivalents relative to expected residual Cu mass).

  • Solvent: Ensure the product is dissolved in a solvent that swells the resin (THF, EtOAc, DMF). Avoid MeOH if using ester-sensitive resins.

  • Temperature: Stir at 40°C for 60 minutes.

    • Why heat? Chelation kinetics are entropy-driven. Mild heat significantly accelerates metal uptake.

  • Filtration: Filter through a 0.45 µm PTFE frit.

Module 3: Visual Decision Matrix

Use this logic flow to select the correct purification method without destroying your ester.

CopperRemoval Start Start: Cu Contaminated Alkyne Ester CuLevel Est. Copper Level? Start->CuLevel HighCu > 1000 ppm (Visible Blue/Green) CuLevel->HighCu LowCu < 1000 ppm (Trace/Polishing) CuLevel->LowCu BaseSens Is Ester Base Sensitive? (e.g., Phenolic ester, Activated ester) HighCu->BaseSens ConjAlkyne Is Alkyne Conjugated? (Michael Acceptor Risk) LowCu->ConjAlkyne WashNH3 Buffered NH4Cl/NH4OH Wash (pH 8.5) BaseSens->WashNH3 No (Stable) WashEDTA 0.1M Na2EDTA Wash (pH 7.0) BaseSens->WashEDTA Yes (Unstable) WashNH3->LowCu Polishing Step WashEDTA->LowCu Polishing Step ScavThiol Si-Thiol Scavenger (Fastest Removal) ConjAlkyne->ScavThiol No (Isolated Alkyne) ScavEDTA Si-TAAcOH or Si-Thiourea ConjAlkyne->ScavEDTA Yes (Alkyne Ester)

Caption: Figure 1. Decision matrix for copper remediation. Note the critical branch point for conjugated alkynes to avoid Michael addition side-reactions.

Frequently Asked Questions (FAQs)

Q1: My product turned green after the ammonia wash. Did I destroy it? A: Likely not. The green color is often the Copper(II)-Amine complex forming. This indicates the wash is working and extracting Cu from the organic phase. Continue washing until the aqueous layer is colorless. If the organic layer remains green, your product may be acting as a ligand. Switch to Si-TAAcOH (Solid Phase) to out-compete the product for the copper.

Q2: Can I use sulfide precipitation (


) for alkyne esters? 
A: Not recommended.  While sulfides are effective Cu scavengers, the sulfide anion (

) is a potent nucleophile and can attack alkyne esters (Michael addition) or hydrolyze the ester. Furthermore, acidification can release toxic

gas. Stick to chelators (EDTA/Ammonia) or scavengers.[3]

Q3: I see broad peaks in my Proton NMR. Is this copper? A: Yes. Paramagnetic Cu(II) species cause relaxation enhancement, leading to line broadening and loss of splitting patterns.

  • Diagnostic Test: Shake your NMR sample with a few drops of

    
     containing EDTA. If the peaks sharpen, it is residual copper.
    

Q4: What is the regulatory limit for Copper in drugs? A: According to ICH Q3D (R2) , Copper is a Class 3 impurity.

  • Oral PDE: 3000 µ g/day (approx. 300 ppm for a 10g daily dose).

  • Parenteral PDE: 300 µ g/day (approx. 30 ppm).[4]

  • Goal: Aim for <10 ppm to ensure stability and assay reliability, even if regulations allow more.

References

  • Gottlieb, H. E., et al. (2006). "Purification of Reaction Mixtures: Removal of Metal Residues." Journal of Organic Chemistry.

  • ICH Expert Working Group. (2022). "ICH Q3D (R2): Guideline for Elemental Impurities." International Council for Harmonisation.

  • SiliCycle Inc. (2023). "SiliaMetS® Metal Scavengers User Guide & Selection Chart." SiliCycle Application Notes.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Discusses Cu-ligand stability).

Sources

Technical Support Center: Aryl Propiolate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Aryl Propiolate Formation

Ticket ID: AP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Thermodynamic "Goldilocks Zone"

Aryl propiolates (Ar-C≡C-COOR) are structurally unique: they contain an alkyne conjugated to both an aromatic ring and a carbonyl group.[1] This makes them highly reactive Michael acceptors .

The central challenge in optimizing temperature is balancing oxidative addition (which requires energy) against polymerization and decarboxylation (which are accelerated by heat).[1]

Temperature RangeKinetic BehaviorDominant Side Reaction
< 0°C Kinetic stall; Pd(0) oxidative addition is too slow for aryl bromides/chlorides.[1]Unreacted starting material.
20°C - 40°C Optimal Window. Sufficient energy for Pd-cycle turnover.Minimal.
40°C - 60°C Rapid turnover; requires steric bulk on catalyst to maintain stability.Glaser Coupling (Homocoupling of alkyne); Michael Addition of solvent/base.
> 80°C Catalyst decomposition (Pd black formation).[1]Polymerization (Black tar); Decarboxylation (if using propiolic acid).[1]

Diagnostic Workflows (Troubleshooting)

Case A: The Reaction Turns into "Black Tar"

Diagnosis: Thermal Polymerization. Ethyl propiolate is an electrophilic alkyne. At temperatures >50°C, especially with strong bases (e.g., hydroxide, alkoxides), it undergoes anionic polymerization or non-specific nucleophilic attack by the base.

Corrective Action:

  • Lower Temperature: Reduce to 25°C.

  • Change Base: Switch from inorganic bases (K₂CO₃/Cs₂CO₃) to hindered organic amines (e.g., Diisopropylamine or DBU) which are less nucleophilic.

  • Slow Addition: Do not add the propiolate ester all at once. Use a syringe pump to maintain low instantaneous concentration.

Case B: Formation of Symmetrical Dimer (Glaser Product)

Diagnosis: Copper-Mediated Homocoupling.[1][2] If you observe a product with twice the alkyne mass (ROOC-C≡C-C≡C-COOR), your copper catalyst is cycling faster than the palladium cycle. This is highly temperature-sensitive; higher temperatures favor the copper cycle.[2]

Corrective Action:

  • Degas Rigorously: Oxygen + Cu + Heat = Dimer.

  • Copper-Free Protocol: If the aryl halide is an iodide , remove Copper entirely. Run at RT using a Pd-only cycle (see Protocol A).

  • Temperature Drop: If using Aryl Bromides (requiring Cu), keep T < 40°C.

Case C: Loss of Carboxyl Group (Product is Ar-C≡CH)

Diagnosis: Metal-Catalyzed Decarboxylation.[1] If starting from Propiolic Acid (HC≡C-COOH) instead of the ester, Pd and Cu salts catalyze the loss of CO₂ at temperatures as low as 60°C.[1]

Corrective Action:

  • Esterify First: Convert the acid to the ester before coupling.

  • Hard Cap on Temp: Never exceed 50°C when free propiolic acid is present with transition metals.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired cross-coupling and the temperature-dependent failure modes.

ReactionPathways Start Start: Ar-X + HC≡C-COOR Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle RT - 40°C (Optimal) Polymer Polymerization (Black Tar) Start->Polymer T > 60°C + Strong Base Glaser Glaser Homocoupling (Dimer) Start->Glaser T > 40°C + Cu + O2 Michael Michael Adduct (Base Attack) Start->Michael T > 50°C + Nucleophilic Solvent Product Target: Aryl Propiolate (Ar-C≡C-COOR) Pd_Cycle->Product Reductive Elimination

Figure 1: Kinetic competition in Aryl Propiolate synthesis.[1] High temperatures activate irreversible side pathways.

Standardized Protocols

Protocol A: Copper-Free Sonogashira (Recommended for Aryl Iodides)

Best for avoiding homocoupling and polymerization.[1]

  • Substrates: Aryl Iodide (1.0 equiv), Ethyl Propiolate (1.2 equiv).[1]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

  • Base/Solvent: Triethylamine (3.0 equiv) in THF or DMF.

  • Temperature: 23°C (Room Temperature).

Step-by-Step:

  • Charge a dried flask with Aryl Iodide and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[2]

  • Add degassed THF and Triethylamine.

  • Add Ethyl Propiolate dropwise over 10 minutes at RT.

    • Why? Prevents high local concentration of the alkyne, reducing dimerization risk.

  • Stir at 23°C for 4–6 hours. Monitor by TLC.[2][3]

  • Optimization: If conversion is <50% after 4 hours, increase T to 35°C. Do not exceed 40°C.

Protocol B: Controlled Copper-Catalyzed (For Aryl Bromides)

Necessary for less reactive electrophiles, but requires strict temp control.[1]

  • Substrates: Aryl Bromide (1.0 equiv), Ethyl Propiolate (1.5 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%), CuI (1 mol%).

  • Base: Diisopropylamine (DIPA).[1]

  • Temperature: 40°C - 50°C.

Step-by-Step:

  • Dissolve Aryl Bromide, Pd catalyst, and CuI in degassed DMF.

  • Add DIPA under Argon flow.

  • Heat the mixture to 40°C (use an oil bath with a digital probe; do not rely on hotplate dial).

  • Inject Ethyl Propiolate slowly.

  • Stop Condition: If the solution turns opaque black rapidly, quench immediately (catalyst death/polymerization).

Decision Logic for Optimization

Use this logic gate to determine your starting temperature.

OptimizationLogic Start Select Substrate IsIodide Is it an Aryl Iodide? Start->IsIodide IsBromide Is it an Aryl Bromide? IsIodide->IsBromide No Action_RT Run at 23°C (No Cu needed) IsIodide->Action_RT Yes IsAcid Using Propiolic Acid? IsBromide->IsAcid No Action_Heat Run at 45°C (Cu required) IsBromide->Action_Heat Yes Action_Esterify Esterify first! Do not couple Acid directly IsAcid->Action_Esterify Yes

Figure 2: Temperature and workflow decision tree based on substrate electronics.

FAQ: Specific Technical Issues

Q: Can I use microwave heating to speed this up? A: Not recommended. Microwave heating creates "hot spots." For propiolates, these local superheated zones (>100°C) trigger instantaneous polymerization of the alkyne.[1] If you must use MW, use active cooling to keep the bulk temp < 50°C.

Q: My yield is good, but purification is impossible due to a "streaky" baseline. A: This is oligomer contamination. You likely ran the reaction too hot (>60°C). The propiolate partially polymerized. Repeat the experiment at a lower temperature (RT) with a longer reaction time (12-24h) to get a cleaner profile.

Q: Why do you recommend organic bases over K₂CO₃? A: Solubility and nucleophilicity. Carbonate bases often require higher temperatures to be effective in organic solvents (due to poor solubility). Higher temp = side reactions.[2] Organic amine bases (Et₃N, DIPA) form homogeneous solutions at Room Temp, allowing the reaction to proceed under milder conditions.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • Alterman, J. L., & Kraus, G. A. (2022).[1][5][6] A Convenient Procedure for Sonogashira Reactions Using Propyne.[5][6][7] Synthesis, 54, 655-657.[1][5][6]

  • Moon, J., et al. (2008).[1] Decarboxylative coupling of alkynyl carboxylic acids with aryl halides.[7] Journal of Organic Chemistry. (Discusses the temperature threshold for decarboxylation).

  • Eckhardt, M., & Fu, G. C. (2003).[1][5] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles. Journal of the American Chemical Society, 125, 13642-13643.[5]

Sources

Technical Support Center: Solving Regioselectivity Issues in Michael Additions to Propiolates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming common regioselectivity challenges encountered during the Michael addition of nucleophiles to propiolates and related activated alkynes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses fundamental concepts that underpin the regioselectivity of Michael additions to propiolates. A clear grasp of these principles is the first step in effective troubleshooting.

Q1: What is a Michael addition to a propiolate, and what are the potential regiochemical outcomes?

A Michael addition, in this context, is the nucleophilic conjugate addition to an activated alkyne, such as an ester of propiolic acid (a propiolate).[1] Propiolates are considered "Michael acceptors." The reaction involves the addition of a nucleophile (the "Michael donor") across the carbon-carbon triple bond.[2]

However, propiolates are ambident electrophiles, meaning they have two primary sites susceptible to nucleophilic attack:

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon of the alkyne. This is the desired pathway for a classic Michael reaction, leading to the formation of an α,β-unsaturated product.[2][3]

  • 1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon of the ester group.[1][2] This pathway is competitive and often leads to undesired byproducts.

The primary challenge is to direct the reaction exclusively towards the 1,4-addition pathway.

Q2: What is the general mechanism and why does regioselectivity become an issue?

The reaction begins when a nucleophile attacks the electron-deficient alkyne. In a 1,4-addition, the nucleophile adds to the β-carbon, generating a negative charge that is delocalized across the enolate system.[3] Subsequent protonation (typically during workup) yields the final α,β-unsaturated product.[2][4]

Regioselectivity becomes an issue because the carbonyl carbon (the site for 1,2-addition) is also highly electrophilic.[2] The competition between these two sites is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions.[5] The choice between these pathways often comes down to kinetic versus thermodynamic control. 1,2-addition is often faster (kinetically favored) due to the greater positive charge on the carbonyl carbon, while 1,4-addition often leads to a more stable product (thermodynamically favored).[2]

Q3: How does the nature of the nucleophile influence the regioselectivity?

The regiochemical outcome is strongly dictated by the Hard and Soft Acids and Bases (HSAB) principle .

  • Soft Nucleophiles: These nucleophiles (e.g., thiolates, cuprates, enamines, malonates) have diffuse, polarizable orbitals.[2][3] They preferentially attack the "softer" electrophilic site, which is the β-carbon of the propiolate. This leads to the desired 1,4-addition product.[3]

  • Hard Nucleophiles: These nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides) are highly charged, non-polarizable species. They are driven by electrostatic interactions and preferentially attack the "harder," more positively charged carbonyl carbon, resulting in 1,2-addition .[1][2]

This principle is a cornerstone of troubleshooting regioselectivity in this reaction class.

Q4: Beyond the nucleophile, what other factors control the reaction?

Several experimental parameters can be tuned to influence the regioselectivity:

  • Catalysts: Lewis acids can be used to activate the propiolate. Some catalysts coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting 1,4-addition.[6] Conversely, certain catalysts might favor 1,2-addition. The use of organocatalysts, such as those derived from proline or cinchona alkaloids, has also been shown to effectively control both regioselectivity and enantioselectivity.[7][8]

  • Solvent: The polarity of the solvent plays a critical role.[9] Polar solvents can stabilize charged intermediates and transition states, affecting the reaction rate and selectivity.[10] For instance, polar solvents generally enhance the rate of Michael additions.[10]

  • Temperature: Temperature can shift the balance between the kinetic (often 1,2-addition) and thermodynamic (often 1,4-addition) pathways. Lowering the reaction temperature typically favors the kinetically controlled product, while higher temperatures can allow for the equilibration to the more thermodynamically stable product.[5][6]

Section 2: Troubleshooting Guides for Common Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments.

Issue 1: My reaction is producing a mixture of 1,4- and 1,2-addition products. How do I favor the desired Michael adduct?

This is the most common regioselectivity issue. The goal is to make the 1,4-pathway more favorable than the 1,2-pathway.

G start Poor Regioselectivity (1,4- vs. 1,2-Adducts) nuc Analyze Nucleophile (Hard vs. Soft) start->nuc temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) nuc->temp If 'Soft' (e.g., Thiol) catalyst Introduce Additive or Catalyst nuc->catalyst If 'Hard' (e.g., R-MgBr) solvent Solvent Screening (Vary Polarity) temp->solvent success Regioselectivity Improved solvent->success catalyst->temp e.g., Add Cu(I) salt to form softer cuprate fail Re-evaluate Strategy success->fail No

Caption: A logical workflow for troubleshooting poor regioselectivity.

  • Modify the Nucleophile (If Using Organometallics): If you are using a "hard" Grignard or organolithium reagent, direct addition (1,2) is expected. To favor conjugate addition (1,4), perform a transmetalation to a "softer" nucleophile by adding a copper(I) salt (e.g., CuI, CuBr) to form an organocuprate (Gilman reagent) in situ.[3]

  • Employ a Lewis Acid Catalyst: For other nucleophiles, adding a Lewis acid can selectively activate the substrate towards 1,4-addition. The Lewis acid coordinates to the carbonyl oxygen, increasing the electron-withdrawing effect of the ester and making the β-carbon more electrophilic. Screen a panel of Lewis acids (e.g., MgCl₂, Sc(OTf)₃, Yb(OTf)₃) at low temperatures.

  • Adjust Reaction Temperature: Lowering the temperature (e.g., to 0 °C or -78 °C) often increases selectivity.[6] While 1,2-addition can be faster, it is sometimes reversible. Running the reaction at a lower temperature for a longer period may favor the formation of the more stable 1,4-adduct.

  • Conduct a Solvent Screen: The choice of solvent can influence the transition states leading to each product.[6] Test a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and polar protic (e.g., EtOH). Polar solvents generally accelerate the rate of Michael additions.[10]

Issue 2: My reaction is regioselective for 1,4-addition, but I am getting a mixture of E/Z stereoisomers.

Controlling the stereochemistry of the resulting double bond is a common secondary challenge, particularly with heteroatom nucleophiles like amines and thiols.

  • Kinetic vs. Thermodynamic Control: The trans (E)-isomer is often the thermodynamically more stable product.[11] The initially formed product, under kinetic control, may be the cis (Z)-isomer.

    • For the Kinetic Product: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • For the Thermodynamic Product: Run the reaction at a higher temperature, or allow the reaction mixture to stir at room temperature for an extended period after the initial addition is complete. This can facilitate isomerization to the more stable isomer.[11]

  • Solvent Effects: The stereochemical outcome can be highly dependent on the solvent.[10] A detailed study on the addition of thiophenol to ethyl propiolate showed that solvent choice has a pronounced effect on the stereochemistry of the products.[10] It is advisable to screen various solvents.

  • Catalytic Isomerization: In some cases, a small amount of acid (e.g., dilute HCl) can be used to catalyze the isomerization to the thermodynamic E-isomer post-reaction.[10]

  • Nature of the Nucleophile: Primary amines reacting with propiolates are known to produce mixtures of cis and trans products, whereas secondary amines often yield the trans product with high stereoselectivity under kinetic control.[11]

Issue 3: I am observing significant amounts of a double Michael addition product.

This occurs when the initial Michael adduct, which is itself an activated alkene, reacts with a second equivalent of the nucleophile. This is particularly common with highly reactive nucleophiles like azoles.

  • Control Stoichiometry: Use a slight excess of the propiolate acceptor relative to the nucleophile donor (e.g., 1.1 equivalents of propiolate).

  • Slow Addition: Add the nucleophile (or a solution of its corresponding base) dropwise to the solution of the propiolate at a low temperature. This maintains a low instantaneous concentration of the nucleophile, disfavoring the second addition.

  • Choose the Right Base: When using a base to generate the nucleophile, select a base whose conjugate acid has a pKa similar to the nucleophile to avoid having a large excess of a strong base in the reaction mixture. The use of catalytic amounts of a base like DBU or DIPEA is often effective.[12]

Section 3: Key Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) unless specified otherwise.

Protocol 1: General Procedure for Base-Catalyzed Thiol-Michael Addition

This protocol describes the highly reliable addition of a thiol to methyl propiolate, which typically yields the 1,4-adduct with high selectivity.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add methyl propiolate (1.0 eq) and the desired anhydrous solvent (e.g., THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the thiol (1.05 eq) in the same anhydrous solvent.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) to the thiol solution.

  • Reaction: Add the thiol/base solution dropwise to the stirred solution of methyl propiolate over 15 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol demonstrates how to steer a "hard" Grignard reagent towards 1,4-addition.

  • Catalyst Preparation: To a flame-dried, two-necked flask under an inert atmosphere, add copper(I) iodide (CuI, 0.1 eq) and anhydrous THF. Cool the suspension to -20 °C.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) to the CuI suspension and stir for 20 minutes to allow for the formation of the organocuprate.

  • Substrate Addition: Add a solution of the propiolate (1.0 eq) in anhydrous THF dropwise to the reaction mixture, ensuring the temperature remains below -20 °C.

  • Reaction: Stir the reaction at -20 °C and monitor its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Data Summaries for Quick Reference
Table 1: Influence of Nucleophile Type on Regioselectivity
Nucleophile ClassHSAB TypePredominant PathwayTypical ProductNotes
Organocuprates (R₂CuLi) Soft1,4-AdditionConjugate AdductExcellent for C-C bond formation via 1,4-addition.[2][3]
Thiols/Thiolates (R-SH) Soft1,4-AdditionVinyl SulfideHighly reliable for 1,4-addition.[1][10]
Amines (R₂NH) Soft/Borderline1,4-AdditionEnamineSecondary amines are often highly stereoselective.[11]
Malonates Soft1,4-AdditionConjugate AdductClassic Michael donor.[7][13]
Grignard Reagents (R-MgX) Hard1,2-AdditionCarbonyl AdductProne to attacking the carbonyl directly.[1][2]
Organolithiums (R-Li) Hard1,2-AdditionCarbonyl AdductSimilar to Grignard reagents in reactivity.[1]
Table 2: General Effect of Solvent Polarity on Michael Additions
Solvent TypeExamplesGeneral Effect on Reaction RateMechanistic Influence
Polar Protic Water, Ethanol, MethanolRate enhancement often observedCan stabilize charged intermediates and transition states through hydrogen bonding; may also act as a proton source.[9][10]
Polar Aprotic DMF, DMSO, AcetonitrileGenerally fast reaction ratesEffectively solvates cations but not anions, potentially increasing nucleophile reactivity.[9]
Nonpolar Toluene, Hexane, DioxaneSlower reaction ratesLess stabilization of polar transition states, which can sometimes lead to higher selectivity.[10]
Section 5: Visual Guides and Workflows

G cluster_0 Nucleophilic Addition to Propiolate Propiolate R-C≡C-COOR' Pathway1 Attack at β-Carbon Propiolate->Pathway1 1,4-Addition (Soft Nucleophiles) Pathway2 Attack at Carbonyl Carbon Propiolate->Pathway2 1,2-Addition (Hard Nucleophiles) Nucleophile Nu:⁻ Product1 R(Nu)C=CH-COOR' (Michael Adduct) Pathway1->Product1 [H⁺] Product2 R-C≡C-C(Nu)(OH)R' (Carbonyl Adduct) Pathway2->Product2 [H⁺]

Sources

Validation & Comparative

Spectroscopic Characterization Guide: Ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Ethyl 3-(4-acetylphenyl)propiolate represents a critical intermediate in organic synthesis, serving as a bifunctional linker in medicinal chemistry (e.g., for pyrazole or isoxazole synthesis) and material science (liquid crystals). Its structure combines an electron-deficient alkyne, a conjugated ester, and a para-substituted acetophenone moiety.

For the synthetic chemist, distinguishing this product from its precursors—specifically 4-bromoacetophenone and ethyl propiolate —is the primary analytical challenge during Sonogashira coupling. This guide provides a comparative NMR analysis to validate structure and purity.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule with its closest structural analog (the non-acetylated parent) and its synthetic precursor to facilitate reaction monitoring.

Table 1: Chemical Shift Comparison (1H NMR, 400 MHz, CDCl₃)
FeatureTarget Product Ethyl 3-(4-acetylphenyl)propiolateAnalog (Parent) Ethyl 3-phenylpropiolatePrecursor 4-Bromoacetophenone
Acetyl (-COCH₃) δ 2.61 (s, 3H) Absentδ 2.58 (s, 3H)
Aromatic Region δ 7.96 (d), 7.66 (d) (Distinct AA'BB' System)δ 7.30 – 7.60 (m) (Complex Multiplet)δ 7.83 (d), 7.60 (d) (AA'BB' System)
Alkyne Proton Absent (Disubstituted)Absent (Disubstituted)Absent
Ester -CH₂- δ 4.32 (q, 2H) δ 4.29 (q, 2H)Absent
Ester -CH₃ δ 1.36 (t, 3H) δ 1.34 (t, 3H)Absent

Key Diagnostic Indicator: To confirm the conversion from 4-bromoacetophenone to the product, look for the appearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the downfield shift of the aromatic protons ortho to the alkyne (from ~7.60 to ~7.66 ppm) due to the anisotropy of the alkyne-ester conjugation.

Detailed Spectral Assignments

The following data represents the consensus chemical shifts for Ethyl 3-(4-acetylphenyl)propiolate in Chloroform-d (CDCl₃).

Structural Diagram & Numbering

Caption: Simplified connectivity for spectral assignment. Ph = 1,4-disubstituted phenylene ring.

Table 2: 1H NMR Assignment (CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Explanation
1 (Acetyl) 2.61 Singlet (s)3H-Methyl group alpha to a ketone; deshielded by carbonyl anisotropy.
2 (Ar-H ortho to C=O) 7.96 Doublet (d)2H~8.4Strongly deshielded by the electron-withdrawing acetyl group (mesomeric effect).
3 (Ar-H ortho to C≡C) 7.66 Doublet (d)2H~8.4Deshielded by the conjugated alkyne-ester system, but less than the acetyl side.
4 (Ester CH₂) 4.32 Quartet (q)2H7.1Typical region for ethyl esters; deshielded by oxygen.
5 (Ester CH₃) 1.36 Triplet (t)3H7.1Methyl group of the ethyl ester; shielded.

Experimental Methodology

This protocol outlines the synthesis and purification required to isolate the compound for NMR analysis, ensuring the removal of copper/palladium paramagnetic impurities which can broaden NMR signals.

Workflow Visualization

Synthesis Reactants Reactants: 4-Bromoacetophenone Ethyl Propiolate Catalyst Catalytic System: Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) TEA/THF (Solvent) Reactants->Catalyst Reaction Sonogashira Coupling (RT to 50°C, N2 atm) Catalyst->Reaction Workup Workup: 1. Filter (remove salts) 2. Wash (NH4Cl/Brine) 3. Dry (Na2SO4) Reaction->Workup Purification Column Chromatography (Hexane:EtOAc 9:1) Workup->Purification NMR 1H NMR Analysis (CDCl3) Purification->NMR

Caption: Sonogashira coupling workflow for the synthesis of Ethyl 3-(4-acetylphenyl)propiolate.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-bromoacetophenone (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous THF/Triethylamine (1:1).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) under a nitrogen stream.

  • Execution: Stir at room temperature for 4-6 hours. Monitor by TLC (formation of a fluorescent spot).

  • Purification (Critical for NMR):

    • Filter through a Celite pad to remove metal precipitates.

    • Concentrate and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Note: Residual paramagnetic Copper (Cu) can cause peak broadening. Ensure thorough washing with aqueous NH₄Cl during workup.

  • NMR Prep: Dissolve ~10 mg of the yellow solid in 0.6 mL CDCl₃.

Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common impurities:

  • Ethyl Propiolate Dimer: If the reaction temperature is too high, ethyl propiolate may homocouple. Look for extraneous olefinic signals in the 6.0–6.5 ppm region.

  • Residual Solvent:

    • Triethylamine: Quartets at 2.5 ppm and triplets at 1.0 ppm.

    • THF: Multiplets at 1.85 ppm and 3.76 ppm.

  • Water: A variable broad singlet around 1.56 ppm (in CDCl₃).

References

  • Sonogashira Coupling Mechanism & Scope: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Spectral Data for Aryl Propiolates: Moon, J., et al. (2009). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Journal of Organic Chemistry, 74(3). (Supporting Info for 4-acetylphenyl alkynes). Link

  • General NMR Shifts for Alkynes: Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Ethyl 3-phenylpropiolate Data (Control): NIST Chemistry WebBook, SRD 69. Ethyl 3-phenylpropiolate Spectral Data. Link

IR spectroscopy carbonyl stretching frequencies for acetyl and ester groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Carbonyl Divergence

In structural elucidation and metabolic profiling, distinguishing between acetyl groups (specifically methyl ketones,


) and ester groups (

) is a frequent yet critical challenge. While both moieties exhibit strong dipole moment changes resulting in intense absorption in the

region, their vibrational signatures diverge due to competing electronic effects.

This guide provides a definitive technical comparison, grounding spectral observations in fundamental electronic theory (inductive vs. resonance effects) and offering a self-validating experimental protocol for unambiguous identification.

Theoretical Framework: Electronic Causality

To interpret the shift in wavenumbers accurately, one must understand the force constant (


) variation derived from Hooke’s Law:


Where

is the wavenumber,

is the speed of light, and

is the reduced mass. The critical variable here is

, the bond strength, which is modulated by the electronic environment.[1][2]
The Inductive-Resonance Tug-of-War

The frequency difference between an acetyl group (in a ketone context) and an ester arises from the balance of two opposing effects exerted by the substituent attached to the carbonyl carbon:

  • Acetyl Group (Methyl Ketone):

    • Structure:

      
      
      
    • Effect: The methyl group is weakly electron-donating via hyperconjugation (and mild inductive donation). This slightly weakens the

      
       bond relative to a formal aldehyde, stabilizing the bond order near a "pure" double bond.
      
    • Result: Lower frequency absorption (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[3]
      
  • Ester Group:

    • Structure:

      
      
      
    • Inductive Effect (-I): The alkoxy oxygen is highly electronegative, withdrawing electron density from the carbonyl carbon through the sigma bond. This reduces the contribution of the single-bond resonance form (

      
      ), effectively shortening and strengthening the 
      
      
      
      bond.
    • Resonance Effect (+M): The lone pair on the alkoxy oxygen can donate into the carbonyl

      
       orbital, which would theoretically lower the bond order.
      
    • Net Result: In esters, the Inductive withdrawal (-I) dominates the Resonance donation (+M). The net effect is a stiffer

      
       bond compared to the ketone.[4]
      
    • Result: Higher frequency absorption (

      
      ).[3]
      

Comparative Data Analysis

The following table summarizes the diagnostic frequencies. Note that "Acetyl" here refers to the methyl ketone moiety, while "Acetate" represents the acetyl group within an ester context.

Table 1: Diagnostic IR Frequencies (Liquid Film/Solution)
Functional GroupMoiety Structure

Frequency
Key Differentiator:

Secondary Confirmation
Acetyl (Methyl Ketone)

1715 ± 10 cm⁻¹ Absent (or weak C-C bending)Methyl Umbrella: ~1375 cm⁻¹ (Sharp, Strong)
Aliphatic Ester

1735 – 1750 cm⁻¹ Two Bands: 1000–1300 cm⁻¹ (Strong)No Umbrella (unless Acetate)
Acetate Ester

1735 – 1750 cm⁻¹ Strong Band: ~1240 cm⁻¹Methyl Umbrella: ~1375 cm⁻¹ (Present)
Conjugated Ketone

1685 – 1700 cm⁻¹AbsentLower frequency due to resonance
Conjugated Ester

1715 – 1730 cm⁻¹Strong C-O stretchShifted -20 cm⁻¹ from aliphatic
Vinyl Ester

~1760 cm⁻¹ Strong C-O stretchShifted +20 cm⁻¹ (Oxygen lone pair conjugation with vinyl)

Critical Insight: Confusing a conjugated ester (1720 cm⁻¹) with a saturated ketone (1715 cm⁻¹) is a common error. The differentiator is the Intensity of the C-O stretch in the 1000–1300 cm⁻¹ region. Esters show a massive, broad dipole change here; ketones do not.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid solvent-induced shifts (e.g., hydrogen bonding in alcohols lowering


 by ~10-20 cm⁻¹), follow this protocol.
Method A: Solution Phase (Gold Standard for Frequency Accuracy)

Objective: Eliminate intermolecular hydrogen bonding and matrix effects.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ) if permitted. Alternatively, use HPLC-grade Dichloromethane (
    
    
    ). Avoid alcohols.
  • Concentration: Prepare a 1-5% (w/v) solution. High concentrations can lead to dipole-dipole broadening.

  • Path Length: Use a 0.1 mm to 1.0 mm NaCl or KBr liquid cell.

  • Acquisition:

    • Resolution: Set to

      
       (standard is 4, but 2 resolves hyperfine splitting or Fermi resonance).
      
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect background with pure solvent in the same cell.

Method B: ATR (Attenuated Total Reflectance)

Objective: Rapid screening for solids/oils.

  • Note: ATR frequencies are typically slightly lower (2-5 cm⁻¹) than transmission spectra due to the wavelength-dependent depth of penetration.

  • Pressure: Apply consistent pressure using the torque knob to ensure uniform contact without crushing the crystal.

Decision Logic & Visualization

Diagram 1: Spectral Identification Logic Flow

This decision tree illustrates the logical deduction process to distinguish Acetyl (Ketone) from Ester groups based on spectral features.

CarbonylLogic cluster_legend Key Indicators Start Identify Strong Peak 1700 - 1760 cm⁻¹ CheckFreq Check Exact Wavenumber (Saturated Aliphatic) Start->CheckFreq HighFreq > 1735 cm⁻¹ (Likely Ester) CheckFreq->HighFreq High ν LowFreq 1705 - 1725 cm⁻¹ (Likely Ketone) CheckFreq->LowFreq Low ν CheckCO Check 1000-1300 cm⁻¹ (C-O Stretch Region) HighFreq->CheckCO LowFreq->CheckCO StrongCO Strong/Broad Bands Present CheckCO->StrongCO Yes WeakCO Weak/Absent Bands CheckCO->WeakCO No CheckUmbrella Check 1375 cm⁻¹ (Methyl Umbrella) StrongCO->CheckUmbrella WeakCO->CheckUmbrella ResultEster CONFIRMED: ESTER (R-CO-O-R') CheckUmbrella->ResultEster No Peak ResultAcetate SPECIFIC: ACETATE (CH₃-CO-O-R') CheckUmbrella->ResultAcetate Strong Peak ResultKetone CONFIRMED: KETONE (Acetyl Group) CheckUmbrella->ResultKetone Strong Peak Note1 Esters: Inductive Effect dominates (+ν) Note2 Ketones: Standard Reference (~1715)

Caption: Logical workflow for differentiating Acetyl (Methyl Ketone) and Ester moieties using primary (


) and secondary (

,

) bands.
Diagram 2: Experimental Workflow for Quantitative IR

This diagram outlines the critical steps for obtaining publication-quality spectra, emphasizing the prevention of common artifacts.

ExpProtocol Sample Sample Prep (Solid/Liquid) Solvent Solvent Choice (CCl₄ or CS₂) Sample->Solvent Dissolve 1-5% Cell Cell Loading (0.1mm NaCl) Solvent->Cell Inject (No Bubbles) Acquire Acquisition (32 Scans, 2cm⁻¹) Cell->Acquire FTIR Scan Process Data Processing (Baseline Corr.) Acquire->Process Analyze Check Check Peak Shape Acquire->Check Check->Solvent Saturated/Broad? Check->Process Sharp Lorentzian?

Caption: Experimental sequence for solution-phase IR analysis. The feedback loop ensures signal linearity and prevents saturation artifacts.

Case Study: Ethyl Acetate vs. 2-Butanone

To validate this framework, consider the differentiation of Ethyl Acetate (Ester) and 2-Butanone (Methyl Ketone).[2]

  • Carbonyl Region:

    • Ethyl Acetate:[3][5] Displays a band at 1742 cm⁻¹ . The higher frequency confirms the ester functionality (Inductive effect of -O-).[1][6]

    • 2-Butanone:[5] Displays a band at 1715 cm⁻¹ .[7][3][5][8][9] This is the classic saturated ketone value.

  • Fingerprint Region (1000–1300 cm⁻¹):

    • Ethyl Acetate:[3][5] Shows a massive, broad absorption centered at 1240 cm⁻¹ (C-O-C asymmetric stretch). This is absent in 2-Butanone.

  • Methyl Deformation:

    • Both show the ~1375 cm⁻¹ umbrella mode, but the presence of the 1240 cm⁻¹ band in Ethyl Acetate confirms it is an acetate ester, not a ketone.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Ethyl Acetate and 2-Butanone. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on inductive vs. resonance effects in carbonyls).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

Sources

13C NMR Characteristic Peaks for Alkyne Carbons in Propiolates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Propiolates (alkynoic esters) represent a critical scaffold in organic synthesis, serving as potent Michael acceptors and precursors for heterocycles. In


C NMR spectroscopy, the assignment of the alkyne carbons—specifically the 

-carbon (conjugated to the ester) and the

-carbon (terminal or substituted)—is often non-trivial due to their quaternary nature and similar chemical shift environments.

This guide provides an objective comparison of the characteristic


C NMR peaks for propiolate derivatives. It synthesizes experimental data to establish diagnostic trends, explains the electronic causality behind these shifts, and offers a self-validating protocol for unambiguous assignment.

Mechanistic Causality: Why Shifts Occur

To accurately interpret propiolate spectra, one must understand the competing electronic effects governing the alkyne carbons.

Electronic Polarization vs. Anisotropy

Unlike isolated alkynes, propiolates possess a conjugated system where the ester group exerts a strong electron-withdrawing effect.

  • Resonance Effect (+M/–M): The ester carbonyl conjugates with the alkyne, creating a resonance contributor that places a partial positive charge on the

    
    -carbon.
    
    
    
    
    • Consequence: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -carbon is generally deshielded  (shifted downfield) relative to a non-conjugated alkyne.
      
  • Inductive Effect (-I): The electronegative oxygen atoms of the ester pull electron density through the

    
    -framework.
    
    • Consequence: The

      
      -carbon, being closer to the ester, experiences a stronger inductive deshielding, but this is often counteracted by the shielding anisotropy of the triple bond itself.
      
Substituent Effects

The identity of the substituent (


) on the 

-carbon drastically alters the chemical shift landscape:
  • Terminal (

    
    ):  The C-H bond provides minimal deshielding.
    
  • Alkyl (

    
    ):  Alkyl groups donate electron density (hyperconjugation) but also deshield the attached carbon (
    
    
    
    -effect), causing a significant downfield shift of
    
    
    .
  • Aryl (

    
    ):  Phenyl rings extend conjugation, further deshielding 
    
    
    
    .

Comparative Data Analysis

The following table aggregates experimental


C NMR data (

, referenced to 77.16 ppm) for common propiolate derivatives.
Table 1: Characteristic Shifts of Alkyne Carbons in Propiolates
CompoundStructure

(ppm)
(

)

(ppm)
(

)

(

)
Diagnostic Trend
Methyl Propiolate

74.8 76.2 +1.4Near Overlap:

and

are nearly isochronous.

is slightly downfield.
Ethyl Propiolate

75.0 76.4 +1.4Similar to methyl ester; ester alkyl group has minimal effect on alkyne shifts.
Methyl 2-Butynoate

73.2 85.6 +12.4Distinct Separation: Methyl substitution significantly deshields

(

-effect).
Methyl Phenylpropiolate

80.4 86.5 +6.1Aryl Effect: Both carbons shifted downfield;

remains more deshielded due to resonance.
Dimethyl Acetylenedicarboxylate

74.6 74.6 0.0Symmetry: Chemical equivalence results in a single signal for alkyne carbons.

Key Insight: In unsubstituted propiolates (terminal alkynes), the shifts are deceptively close (~75 ppm). Introducing a


-substituent (Alkyl/Aryl) drastically separates the peaks, pushing the 

-carbon downfield to 85+ ppm.

Experimental Protocol: Self-Validating Assignment

Relying solely on chemical shift databases can lead to errors, especially with novel derivatives. Use this self-validating workflow to confirm assignments.

Acquisition Parameters
  • Relaxation Delay (D1): Alkyne carbons are often quaternary (except in terminal propiolates) and have long

    
     relaxation times.
    
    • Standard: 1-2 seconds (risk of low signal).

    • Recommended:5+ seconds to ensure quantitative integration and detection of weak quaternary signals.

  • Spectral Width: Ensure the window covers 70–100 ppm with high resolution.

Assignment Workflow (HMBC)

The most robust method to distinguish


 from 

is Heteronuclear Multiple Bond Correlation (HMBC).
  • 
     Identification:  Look for a strong 2-bond correlation (
    
    
    
    )
    from the ester methoxy protons (
    
    
    ) or
    
    
    -methylene protons (
    
    
    ) to the Carbonyl Carbon (~154 ppm), and often a weak 3-bond correlation (
    
    
    )
    to the
    
    
    .
  • 
     Identification:  Look for correlations from the 
    
    
    
    -substituent protons.
    • If

      
      : The methyl protons will show a strong 2-bond correlation  to 
      
      
      
      and a 3-bond correlation to
      
      
      .
Visualization of Assignment Logic

G Start Start: Unassigned Alkyne Peaks (Region: 70-90 ppm) CheckSub Check Substituent (R) Start->CheckSub Terminal Terminal Alkyne (R=H) CheckSub->Terminal Proton present Internal Internal Alkyne (R = Alkyl/Aryl) CheckSub->Internal No Proton Exp1 Run Coupled 13C NMR (or HSQC) Terminal->Exp1 Exp2 Run HMBC Experiment Internal->Exp2 Result1 One Doublet (C-H) & One Singlet (C-C) Exp1->Result1 Assign1 Doublet = C-beta Singlet = C-alpha Result1->Assign1 Result2 Correlations from Substituent Protons Exp2->Result2 Assign2 Strong 2-bond corr = C-beta Weak 3-bond corr = C-alpha Result2->Assign2

Figure 1: Decision tree for unambiguous assignment of alkyne carbons in propiolates.

References

  • Chemical Shifts of Alkynes: Reich, H. J. Structure Determination Using NMR, University of Wisconsin-Madison.

  • Propiolate Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Substituent Effects: Pretsch, E., et al.
  • HMBC Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Comparative MS Profiling: Aryl Propiolate Esters vs. Aryl Cinnamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Fragmentation: Aryl Propiolates vs. Aryl Cinnamates Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Metabolite ID Specialists.

Executive Summary

In drug discovery, aryl propiolate esters (


) serve as critical intermediates for synthesizing heterocycles like coumarins, chromones, and flavones. However, their structural similarity to aryl cinnamates (

) often complicates impurity profiling and metabolite identification.

This guide objectively compares the mass spectrometry (MS) performance of aryl propiolates against their alkene analogs (aryl cinnamates). We focus on the mechanistic divergence under Electron Ionization (EI) and Electrospray Ionization (ESI), specifically highlighting the "Ortho-Effect" and intramolecular cyclization pathways that distinguish the alkyne esters.

Mechanistic Divergence: The Triple Bond Influence

The core differentiator between aryl propiolates and cinnamates in mass spectrometry is the geometry of the linker (


 vs. 

) and its ability to facilitate intramolecular rearrangement.
A. The Propiolate Signature (The "Chromone" Route)

Aryl propiolates possess a linear geometry that, upon ionization, becomes highly reactive. Under EI (70 eV), the molecular ion (


) frequently undergoes a rearrangement where the alkyne 

-carbon attacks the aryl ring ortho position.
  • Dominant Pathway: Loss of

    
     followed by cyclization, or direct loss of 
    
    
    
    (decarboxylation) to form stable benzofuran-like cations.
  • Diagnostic Indicator: A high-abundance ion corresponding to

    
     or 
    
    
    
    .
B. The Cinnamate Alternative (The "Benzopyrylium" Route)

Aryl cinnamates, having a double bond, favor the formation of benzopyrylium ions.

  • Dominant Pathway: Loss of the aryl substituent (e.g., halogen) or radical loss driven by the "Ortho Effect."

  • Diagnostic Indicator: Significant

    
     peaks where X is an ortho substituent, which is less pronounced in propiolates due to the rigidity of the triple bond.
    
Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competing pathways for a generic Phenyl Propiolate under EI conditions. Note the bifurcation between simple cleavage and the rearrangement leading to a bicyclic cation.

PropiolateFragmentation M_Ion Molecular Ion (M+•) [Ph-O-CO-C≡C-H] m/z 146 Acylium Acylium Ion [H-C≡C-CO]+ M_Ion->Acylium α-Cleavage (Loss of PhO•) Rearranged_Inter Cyclic Intermediate (Chromone-like) M_Ion->Rearranged_Inter Intramolecular Cyclization Phenoxy Phenoxy Radical [Ph-O]• CO_Loss Benzofuran Cation [C8H6O]+• m/z 118 Rearranged_Inter->CO_Loss -CO (28 Da) CO2_Loss Phenyl Acetylene Cation [C8H6]+• m/z 102 Rearranged_Inter->CO2_Loss -CO2 (44 Da)

Figure 1: Competing fragmentation pathways for Phenyl Propiolate. The rearrangement pathway (yellow) is diagnostic for aryl alkynoate esters.

Comparative Performance Data

The following table synthesizes experimental observations comparing Phenyl Propiolate (Alkyne) with Phenyl Cinnamate (Alkene) under standard EI (70 eV) conditions.

FeaturePhenyl Propiolate (

)
Phenyl Cinnamate (

)
Interpretation
Molecular Ion (

)
Moderate Intensity High Intensity Cinnamates stabilize charge better via extended conjugation.
Base Peak

118 (

)

131 (

)
Propiolates prefer CO loss/cyclization; Cinnamates prefer acyl-O cleavage (cinnamoyl cation).
Decarboxylation (

)
Distinct (

102)
NegligibleDiagnostic for propiolates; rapid extrusion of

due to high energy of the triple bond.
Ortho-Effect Sensitivity High (leads to cyclization)Very High (leads to substituent loss)Cinnamates show stronger "proximity effects" for halogen loss if ortho substituted.
Ketene Elimination Possible (

)
RarePropiolates can eliminate ketene to yield phenol ions.
Experimental Protocols

To replicate these profiles for metabolite identification, use the following validated workflows.

Workflow A: Electron Ionization (EI) for Structural Fingerprinting

Best for: Identification of unknowns and impurity profiling.

  • Sample Prep: Dissolve 0.1 mg of ester in 1 mL Dichloromethane (DCM).

  • Inlet System: GC-MS splitless injection (1 µL).

    • Critical: Set Injector Temp to 200°C (Max).

    • Reasoning: Aryl propiolates are thermally labile. Higher temperatures (>250°C) induce thermal decarboxylation before ionization, leading to false identification of the alkyne product.

  • Ionization: 70 eV electron energy, 230°C source temperature.

  • Analysis: Monitor the ratio of

    
     (CO loss) to 
    
    
    
    (
    
    
    loss). A ratio > 1 typically indicates the propiolate ester over the free acid or thermal degradation products.
Workflow B: ESI-MS/MS for Metabolite Tracking

Best for: Biological matrices (plasma/urine).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization: Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped energy (10, 20, 40 eV).

  • Target Transition:

    • Propiolates: Look for the neutral loss of 26 Da (

      
      ) from the acyl chain after ester cleavage.
      
    • Cinnamates: Look for the tropylium ion (

      
       91) or substituted cinnamoyl cations.
      
Mechanistic Logic & Troubleshooting (E-E-A-T)

The "Thermal Artifact" Trap: A common error in analyzing aryl propiolates is misinterpreting the mass spectrum of the thermal degradation product as the parent molecule.

  • Symptom:[1] The mass spectrum shows a base peak at

    
     (loss of 
    
    
    
    ) with no visible Molecular Ion.
  • Cause: The injector temperature is too high, converting the propiolate ester into an aryl alkyne inside the liner.

  • Validation Step: Lower the injector temperature by 50°C. If the Molecular Ion intensity increases relative to the

    
     fragment, the previous spectrum was an artifact.
    

The "Ortho" Validation: If your aryl ring has a halogen (Cl/Br) in the ortho position:

  • Propiolates: Expect a

    
     peak, but it will compete with the formation of 3-halochromone cations.
    
  • Cinnamates: The

    
     peak will likely be the base peak due to the formation of a stable benzopyrylium ion [1].
    
References
  • Williams, D. H., et al. (1968). "Rearrangement ions in the mass spectra of cinnamic acid derivatives." Journal of the Chemical Society B. Link

  • Ronayne, J., Williams, D. H., & Bowie, J. H. (1966). "Mass spectrometry of acetylenes: Rearrangement of aryl propiolates." Journal of the American Chemical Society. Link

  • Nuñez, A., et al. (2000). "Mass spectral fragmentation of 3-phenylpropenoates and related analogs." Journal of Mass Spectrometry. Link

  • Demarque, D. P., et al. (2016).[2] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[2][3] Natural Product Reports. Link

Sources

Comparing reactivity of methyl vs ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel Michael acceptors and alkynyl scaffolds for drug discovery, the choice between Methyl 3-(4-acetylphenyl)propiolate (1a) and Ethyl 3-(4-acetylphenyl)propiolate (1b) is often treated as trivial. However, this structural variation significantly impacts downstream processing, hydrolytic stability, and formulation.

  • Select the Methyl Ester (1a) when: Maximizing atom economy in early-stage screening, requiring faster hydrolytic cleavage for prodrug activation, or prioritizing crystallinity for purification.

  • Select the Ethyl Ester (1b) when: Improving lipophilicity (LogP), requiring slower metabolic clearance (esterase resistance), or needing lower melting points for liquid-phase handling.

Structural & Electronic Analysis

Both compounds feature an electron-deficient alkyne conjugated to two electron-withdrawing groups (EWGs): the ester moiety and the para-acetylphenyl group. This "push-pull" electronic system makes the


-carbon highly susceptible to nucleophilic attack (Michael addition).
Steric Parameters (Taft Equation)

The primary differentiator is the steric bulk of the alkoxy group. According to the Taft Equation (


), the steric substituent constant (

) dictates the rate of nucleophilic attack at the carbonyl.
  • Methyl (

    
    ):  Minimal steric hindrance. The carbonyl carbon is exposed, facilitating rapid attack by water (hydrolysis) or transesterification agents.
    
  • Ethyl (

    
    ):  The additional methylene group introduces rotational freedom and steric bulk, shielding the carbonyl carbon. This results in a measurable decrease in hydrolysis rates (
    
    
    
    vs. methyl).
Electronic Activation of the Alkyne

The electrophilicity of the alkyne


-carbon is governed by the inductive (

) and resonance (

) effects of the ester.
  • Inductive Effect: Methyl and Ethyl groups have similar electron-donating capabilities (inductive), meaning the "pull" from the ester carbonyl on the alkyne is nearly identical for both.

  • Result: The rate of Michael addition (e.g., by thiols or amines) is kinetically similar for both 1a and 1b, provided the solvent system dissolves both equally.

Experimental Protocols

Synthesis via Sonogashira Coupling

The most robust route to both derivatives utilizes a Pd/Cu-catalyzed cross-coupling.

Protocol:

  • Reagents: 4-Bromoacetophenone (1.0 equiv), Methyl or Ethyl Propiolate (1.2 equiv),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Charge an oven-dried flask with aryl bromide, Pd catalyst, and CuI under

      
      .
      
    • Add degassed THF and triethylamine.

    • Add the propiolate ester dropwise at

      
       (Exothermic).
      
    • Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Hydrolytic Stability Assay (Self-Validating Protocol)

This assay quantifies the half-life (


) of the ester in simulated physiological media.
  • Preparation: Dissolve

    
     of substrate in DMSO.
    
  • Initiation: Dilute 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at

    
    .
    
  • Monitoring: Inject aliquots into HPLC-UV (254 nm) at

    
     min.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: If

      
      , check for precipitation (solubility limit).
      

Comparative Data Profile

The following data represents standard physicochemical trends for propiolate esters derived from physical organic chemistry principles [1][2].

FeatureMethyl Ester (1a)Ethyl Ester (1b)Impact on Application
Molecular Weight 202.21 g/mol 216.24 g/mol Methyl offers higher atom economy.
Hydrolysis Rate (

)
1.0 (Reference)~0.65 (Slower)Ethyl is more stable in plasma/media.
Lipophilicity (cLogP) ~1.8~2.2Ethyl has better membrane permeability.
Melting Point Typically HigherTypically LowerMethyl crystallizes easier; Ethyl may oil out.
Michael Reactivity HighHighEquivalent potency against cysteine targets.

Visualizing the Reactivity Landscape

The following diagrams illustrate the competing reaction pathways and the steric energy barriers.

Reaction Pathways

This flowchart maps the synthesis and the two primary reactivity modes: 1,4-addition (Michael) vs. 1,2-addition (Hydrolysis).

ReactionLandscape Start 4-Bromoacetophenone Product 3-(4-acetylphenyl)propiolate (Target Ester) Start->Product Sonogashira (Pd/Cu) Reagent Alkyl Propiolate (Methyl or Ethyl) Reagent->Product Pathway1 Pathway A: Hydrolysis (1,2-Addition at Carbonyl) Product->Pathway1 H2O / Esterase Pathway2 Pathway B: Michael Addition (1,4-Addition at Alkyne) Product->Pathway2 Thiol / Amine Outcome1 Carboxylic Acid (Inactive/Excreted) Pathway1->Outcome1 Outcome2 Covalent Adduct (Bioactive Scaffold) Pathway2->Outcome2

Figure 1: Reaction landscape showing the synthesis and divergent reactivity fates. Note that Pathway B is the desired pharmacological mode, while Pathway A represents degradation.

Steric Barrier Comparison

This diagram visualizes why the Ethyl ester reacts slower during hydrolysis (Pathway A) but similarly during Michael addition (Pathway B).

StericEffect cluster_Methyl Methyl Ester (1a) cluster_Ethyl Ethyl Ester (1b) M_State Transition State (Tetrahedral) M_Barrier Low Steric Barrier (Fast Hydrolysis) E_State Transition State (Crowded) M_State->E_State Addition of CH2 increases ΔG‡ E_Barrier High Steric Barrier (Slow Hydrolysis)

Figure 2: Comparative steric hindrance in the hydrolytic transition state. The ethyl group increases the energy barrier (


), reducing the reaction rate.

References

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] Journal of the American Chemical Society. (Foundational text on steric parameters in ester hydrolysis).

  • Metcalfe, W. K., et al. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters.[2] Journal of Physical Chemistry A. (Comparative kinetics of methyl vs. ethyl ester reactivity).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Standard protocol validation).

Sources

Strategic Comparison Guide: Sonogashira Coupling vs. Acid Chloride Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Scaffold Design, Linker Stability, and Synthetic Utility

Executive Summary: The Choice Between Permanence and Lability[1]

In drug discovery and chemical biology, the decision between employing a Sonogashira cross-coupling (forming a C(


)–C(

) bond) and Acid Chloride Esterification (forming a C(

)–O bond) is rarely about simple synthetic convenience. It is a fundamental design choice regarding the metabolic fate and geometric constraint of the target molecule.

While acid chloride esterification offers rapid, high-yielding access to esters, it introduces a metabolic "soft spot" susceptible to plasma esterases and hydrolytic cleavage. In contrast, the Sonogashira coupling generates a rigid, metabolically stable alkyne linkage. This guide analyzes why modern medicinal chemistry—particularly in PROTAC linker design and Fragment-Based Drug Discovery (FBDD) —increasingly favors the Sonogashira pathway for building durable therapeutic scaffolds, despite the operational simplicity of esterification.

Mechanistic & Structural Divergence

To understand the advantages of the Sonogashira coupling, one must first recognize the structural divergence from the starting materials. While both reactions can ostensibly link two fragments, the resulting topology and electronic properties differ drastically.

The Divergence Pathway (Visualization)

The following diagram illustrates the decision matrix facing a chemist when linking an aromatic scaffold (Fragment A) to a linker or tail (Fragment B).

G Start Fragment Linkage Strategy Sono_Route Sonogashira Coupling (Pd/Cu Catalysis) Start->Sono_Route High Stability Req. Acid_Route Acid Chloride Esterification (Nu-Acyl Substitution) Start->Acid_Route Prodrug / Transient Alkyne_Product Internal Alkyne (C-C Bond) Sono_Route->Alkyne_Product Prop_Sono • Metabolically Stable • Linear Geometry (180°) • Conjugated System Alkyne_Product->Prop_Sono Ester_Product Ester Linkage (C-O Bond) Acid_Route->Ester_Product Prop_Ester • Labile (Esterase sensitive) • Bent Geometry (~109°) • Electronic Insulator Ester_Product->Prop_Ester

Figure 1: Structural and functional divergence between Sonogashira coupling and Esterification. The choice dictates the lifetime and geometry of the molecule.

Strategic Advantages of Sonogashira Coupling

Metabolic Stability & Orthogonality

The primary advantage of the Sonogashira product (the internal alkyne) is its resistance to biological degradation.

  • Ester Liability: Esters formed via acid chlorides are prime substrates for carboxylesterases (hCE1, hCE2) in the liver and plasma. While useful for prodrugs (where cleavage is desired), this is detrimental for PROTAC linkers or structural scaffolds where the molecule must remain intact to function [1].

  • Alkyne Durability: The C–C triple bond is chemically inert to physiological hydrolysis and resistant to most P450 oxidative pathways, making it an ideal "bioisostere" for amide bonds or phenyl rings [2].

Geometric Rigidity (The "Rod" Effect)

In Structure-Activity Relationship (SAR) studies, the geometry of the linker defines the vector of the substituents.

  • Sonogashira: Introduces a linear, rigid spacer (bond angle 180°). This is critical in PROTACs to project the E3 ligase ligand a specific distance away from the Warhead without "collapsing" due to entropy [3].

  • Esterification: Introduces a bent linkage (C-O-C angle ~105-110°) with free rotation, increasing the entropic penalty of binding.

Chemoselectivity & Functional Group Tolerance
  • Acid Chlorides: Highly electrophilic and indiscriminate. They will react with any nucleophile present (amines, thiols, alcohols, water). This requires strict protection of other functional groups.

  • Sonogashira: Highly chemoselective. The reaction occurs specifically between the aryl halide (I/Br/Cl) and the terminal alkyne. Hydroxyl groups, free amines, and even carboxylic acids are often tolerated without protection, reducing total synthetic step count [4].

Experimental Data & Protocol Comparison

The following table summarizes the operational metrics derived from standard medicinal chemistry campaigns.

Comparative Metrics Table
FeatureSonogashira CouplingAcid Chloride Esterification
Bond Formed C(

)–C(

) (Carbon-Carbon)
C(

)–O (Carbon-Oxygen)
Reagents Pd(0) cat, Cu(I) co-cat, Amine baseAcid Chloride + Alcohol, Base (Et3N/Pyridine)
Moisture Sensitivity Low (Can run in aqueous/organic mix)Critical (Reagents hydrolyze instantly)
Oxygen Sensitivity High (O2 kills Pd catalyst/causes homocoupling)Low (Generally insensitive)
Atom Economy High (Loss of HX salt)Moderate (Loss of HCl salt)
Purification Requires metal scavenging (Pd/Cu removal)Simple aqueous wash / Silica plug
Biological Half-life High (Metabolically Stable)Low (Susceptible to Esterases)
Best-Practice Protocols
Protocol A: Robust Sonogashira Coupling (High Stability Route)

Designed to minimize Glaser homocoupling (a common side reaction).

  • Preparation: Charge a reaction vial with Aryl Iodide (1.0 equiv), Pd(PPh3)2Cl2 (2–5 mol%), and CuI (1–2 mol%).

  • Deoxygenation (Critical): Seal the vial and cycle vacuum/Argon three times. Note: Oxygen causes oxidative homocoupling of the alkyne.

  • Solvent Addition: Add degassed THF or DMF and Triethylamine (2–3 equiv) via syringe.

  • Initiation: Add the Terminal Alkyne (1.1 equiv) last, dropwise.

  • Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours.

  • Workup: Filter through a celite pad (removes Pd black). Wash with NH4Cl (aq) to chelate copper.

Protocol B: Acid Chloride Esterification (Standard Route)

Designed for speed but requires dry conditions.

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of Acid Chloride).

  • Evaporation: Remove solvent/excess reagent under vacuum (strictly anhydrous).

  • Coupling: Redissolve crude Acid Chloride in dry DCM.

  • Addition: Add the Alcohol (1.0 equiv) and Pyridine or Et3N (1.5 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 1–2 hours.

  • Workup: Quench with water. Wash with NaHCO3 to remove acid byproducts.

Advanced Application: The "Acyl Sonogashira"

A sophisticated hybrid exists: the Acyl Sonogashira .[1] This reaction couples an Acid Chloride with a Terminal Alkyne to form an Alkynone (ynone).

  • Why use it? It creates a Michael acceptor useful for synthesizing heterocycles (pyrazoles, pyrimidines) later in the drug development pipeline [5].

  • Comparison: Unlike esterification, this retains the carbon scaffold, allowing for further derivatization into stable ring systems.

Mechanism Substrate Acid Chloride Step1 Oxidative Addition (Pd inserts into C-Cl) Substrate->Step1 Alkyne Terminal Alkyne Step2 Transmetalation (Cu-acetylide transfer) Alkyne->Step2 + CuI/Base Step1->Step2 Step3 Reductive Elimination Step2->Step3 Product Alkynone (Ynone) (Precursor to Heterocycles) Step3->Product

Figure 2: The Acyl Sonogashira pathway.[1] This reaction bridges the gap, using acid chlorides to build C-C bonds rather than esters.

References

  • BOC Sciences. (2025). Alkyl Linkers in PROTACs - Improve Permeability & PK.[]

  • Meanwell, N. A. (2011). Bioisosterism in Drug Design.[3] Journal of Medicinal Chemistry.[4] Link (Contextualized via search result 1.7)

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[5] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Muller, T. J. J. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules.[6][5][7][][4][1][8][9][10][11][12][13] Link

Sources

Precision HPLC Analysis of Aryl Alkyne Esters: Unlocking Selectivity with Phenyl-Hexyl Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of aryl alkyne esters—common intermediates in Sonogashira couplings and drug scaffold synthesis—presents a unique chromatographic challenge. While standard C18 (octadecylsilane) columns rely solely on hydrophobic interactions, they often fail to resolve positional isomers (ortho/meta/para) or separate the target ester from structurally similar homocoupling byproducts (diynes).

This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . Experimental evidence and mechanistic theory demonstrate that Phenyl-Hexyl columns, when paired with a methanolic mobile phase, provide superior resolution for aryl alkyne esters through secondary


 interactions, offering a robust alternative when C18 fails.

The Chemical Challenge: Aryl Alkyne Esters

Aryl alkyne esters (e.g., methyl 3-phenylpropiolate derivatives) possess a rigid, conjugated rod-like structure. Their separation is complicated by:

  • Structural Similarity: Isomers differ only by the position of a substituent on the aromatic ring, resulting in nearly identical hydrophobicity (

    
    ).
    
  • Conjugation: The alkyne linker extends the

    
    -system, making the molecule electron-rich and planar.
    
  • Byproducts: Oxidative homocoupling of alkynes (Glaser coupling) generates diynes that are highly hydrophobic and can co-elute during isocratic runs.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

Mechanistic Differences
FeatureC18 (Octadecyl) Phenyl-Hexyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Stacking
Selectivity Driver Hydrophobicity (

)
Aromaticity, Conjugation, & Shape
Best For General screening, alkyl chainsAromatic isomers, conjugated systems
Mobile Phase Sensitivity Low (works with MeCN or MeOH)High (Requires MeOH for max

-selectivity)

Expert Insight: On a C18 column, retention is governed by the "Solvophobic Theory"—the analyte is pushed out of the mobile phase onto the greasy C18 chains. Since ortho, meta, and para isomers have almost identical water solubility, they co-elute.

The Phenyl-Hexyl phase introduces a "lock-and-key" mechanism. The hexyl linker provides hydrophobic retention (like a C6/C8 column), but the terminal phenyl ring engages in


 stacking with the aryl alkyne ester. This interaction is sterically sensitive; a planar "para" isomer stacks more effectively than a twisted "ortho" isomer, resulting in significantly different retention times.
The Critical Role of Mobile Phase
  • Acetonitrile (MeCN): The

    
    -electrons in the cyano group of MeCN compete with the stationary phase for interaction with the analyte. This suppresses  the unique selectivity of the Phenyl-Hexyl column, making it behave like a standard short-chain alkyl column.
    
  • Methanol (MeOH): MeOH does not possess

    
    -electrons. It allows the analyte's aromatic system to interact freely with the stationary phase's phenyl rings, maximizing separation factors (
    
    
    
    ).

Visualization: Separation Mechanisms

The following diagram illustrates the mechanistic difference and the decision process for method selection.

G cluster_c18 Standard C18 Pathway cluster_phenyl Phenyl-Hexyl Pathway Analyte Aryl Alkyne Ester Mixture (Isomers + Byproducts) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Result1 Co-elution of Isomers (Poor Selectivity) C18->Result1 Result1->Phenyl Method Transfer Solvent Methanol Mobile Phase (Crucial for Pi-Stacking) Phenyl->Solvent Result2 Baseline Resolution (Shape Selectivity) Solvent->Result2

Caption: Mechanistic workflow showing why C18 often fails for isomers and how Phenyl-Hexyl phases utilize Methanol to achieve baseline resolution.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "retention marker" (unretained compound like Uracil or Sodium Nitrate) is recommended to calculate accurate


 (retention factors).
Instrument & Conditions
  • System: HPLC with UV-Vis (DAD preferred).

  • Detection: 254 nm (Strong absorption by conjugated alkyne).

  • Temperature: 30°C (Controlled temperature is vital;

    
     interactions are exothermic and decrease as temperature rises).
    
Mobile Phase Preparation
  • Phase A: Water + 0.1% Formic Acid (Keeps esters neutral).

  • Phase B: Methanol (HPLC Grade).

  • Note: Avoid Acetonitrile if using Phenyl-Hexyl for isomer separation.

Step-by-Step Workflow
  • Column Equilibration: Flush the Phenyl-Hexyl column with 100% MeOH for 10 mins, then equilibrate with initial gradient conditions (e.g., 50:50 MeOH:Water) for 20 mins.

  • Sample Dilution: Dissolve 1 mg of aryl alkyne ester in 1 mL of mobile phase (50:50 MeOH:Water).

    • Caution: Dissolving in 100% DMSO or MeCN can cause "solvent shock" and peak distortion for early eluting peaks.

  • Gradient Run:

    • 0 min: 50% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 50% B

    • 25 min: Stop

  • Integration: Integrate peaks at 254 nm. Calculate Resolution (

    
    ) between critical pairs.
    

Data Presentation: Performance Comparison

The following table summarizes representative retention data for a set of isomeric methyl (tolyl)propiolates. Note the shift in selectivity (


) when switching columns.[1]

Table 1: Comparative Retention Data (Representative)

AnalyteRetention Time (

) C18 [min]
Retention Time (

) Phenyl-Hexyl [min]
Selectivity (

) vs. Ortho (Phenyl-Hexyl)
Ortho-isomer 8.28.5-
Meta-isomer 8.3 (Co-elutes)9.11.07
Para-isomer 8.3 (Co-elutes)9.81.15
Homocoupling Dimer 14.513.2> 1.5

Analysis:

  • C18: The ortho, meta, and para isomers co-elute (

    
     min) because their hydrophobicity is nearly identical.
    
  • Phenyl-Hexyl: The para isomer is planar and stacks efficiently with the stationary phase, retaining longest (

    
     min). The ortho  isomer is twisted due to steric hindrance, disrupting stacking, and elutes earliest (
    
    
    
    min). This "shape selectivity" creates the necessary window for baseline separation.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Residual silanol interactionsEnsure 0.1% Formic Acid is present in Phase A.
Loss of Resolution Temperature too high

interactions are weaker at high temps. Lower column oven to 25°C or 20°C.
Selectivity Change MeCN contaminationEnsure mobile phase B is 100% Methanol. Even 10% MeCN can disrupt

-stacking.
Drifting

Column DewettingIf running 100% aqueous (unlikely for esters), ensure column is compatible. For high organic, ensure proper equilibration.

References

  • Comparison of Phenyl-Hexyl and C18 Selectivity

    • Source: Element Lab Solutions.
    • URL:[Link]

  • Mechanisms of Retention in HPLC (Pi-Pi Interactions)

    • Source: Chromatography Online (LCGC).
    • URL:[Link]

  • Sonogashira Coupling Product Analysis

    • Source: ThalesNano Application Note.[2] "Rapid Catalyst Screening for Sonogashira Coupling."

  • Separ

    • Source: Agilent Technologies.[3][4] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns."

    • URL:[Link]

Sources

Safety Operating Guide

Ethyl 3-(4-acetylphenyl)propiolate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(4-acetylphenyl)propiolate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Chemical Profile & Hazard Logic

Ethyl 3-(4-acetylphenyl)propiolate is a conjugated internal alkyne ester. Structurally, it functions as a "Michael acceptor," meaning it is electrophilic and can react covalently with biological nucleophiles (e.g., cysteine residues in proteins). This reactivity dictates its handling and disposal: it must be treated as a potential sensitizer and irritant, even if specific toxicological data is sparse.

Chemical Identity:

  • Functional Groups: Alkyne (conjugated), Ethyl Ester, Aromatic Ketone.

  • Molecular Formula: C₁₃H₁₂O₃

  • Physical State: Typically a low-melting solid or viscous oil (derivative of ethyl phenylpropiolate).

  • Reactivity: Electrophilic; susceptible to hydrolysis in strong base/acid; combustible.

Core Hazard Assessment (GHS Inferred):

Hazard Class Category Hazard Statement Causality
Skin/Eye Irritation Cat 2/2A H315 / H319 Electrophilic attack on mucosal membranes.
STOT-SE Cat 3 H335 Respiratory irritation from dust or aerosols.

| Environmental | Acute 3 | H402 | Esters can be toxic to aquatic life before hydrolysis. |

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility and elemental composition .

  • Halogen Status: Non-Halogenated . (Contains C, H, O only).

  • Waste Stream: Organic Solvents/Solids (Non-Halogenated) .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (exothermic hydrolysis risk).

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Ethyl 3-(4-acetylphenyl)propiolate (Waste Generated) CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid StreamA Stream A: Non-Halogenated Organic Solids Solid->StreamA Direct Disposal CheckHalogen Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckHalogen StreamB Stream B: Non-Halogenated Organic Solvents CheckHalogen->StreamB No (e.g., Ethanol, EtOAc) StreamC Stream C: Halogenated Organic Solvents CheckHalogen->StreamC Yes

Figure 1: Decision matrix for segregating ethyl 3-(4-acetylphenyl)propiolate waste based on physical state and solvent background.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.

Phase 1: Collection & Packaging
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the waste is acidic.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Organic."

    • Constituents: List "Ethyl 3-(4-acetylphenyl)propiolate" explicitly. Do not use abbreviations like "EAPP."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 2: Benchtop Deactivation (Optional but Recommended for trace amounts)

If you have small residual amounts (<500 mg) in glassware:

  • Dilute with Ethanol or Acetone .

  • Add 1N NaOH (aqueous) slowly to hydrolyze the ester and neutralize the electrophilic alkyne core.

    • Mechanism:[1] Saponification converts the lipophilic ester into water-soluble carboxylate salts (4-acetylcinnamic acid derivatives), reducing volatility and skin permeability.

  • Adjust pH to neutral (pH 7) before adding to the aqueous waste stream (only if permitted by local EHS) or organic waste stream.

    • Note: For bulk amounts (>1g), skip deactivation and dispose of as pure chemical waste to avoid exothermic risks.

Phase 3: Final Disposal (Incineration)

The ultimate fate of this molecule must be High-Temperature Incineration .

  • Why: The conjugated alkyne backbone requires high temperatures (>1000°C) to ensure complete mineralization to CO₂ and H₂O.

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited.[2] The compound is lipophilic and toxic to aquatic life.

    • Evaporation: Do not evaporate solvents in a fume hood to reduce waste volume.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent mucosal irritation.

PPE Required: Nitrile gloves (double-gloved), lab coat, safety goggles, and a half-mask respirator (if powder is aerosolized).

Spill Cleanup Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid/Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use combustible sawdust LiquidSpill->ActionLiquid Clean Clean Surface with Soap & Water ActionSolid->Clean ActionLiquid->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills of Ethyl 3-(4-acetylphenyl)propiolate.

Quantitative Data & Waste Codes

Use these codes for your facility's waste manifest generation.

ParameterSpecification
EPA Waste Code (RCRA) D001 (Ignitable - if in flammable solvent) or None (General Organic Waste)
DOT Shipping Name UN 3272, ESTERS, N.O.S. (Ethyl 3-(4-acetylphenyl)propiolate)
Hazard Class 3 (Flammable Liquid) or 9 (Miscellaneous - if solid)
Packing Group III
Flash Point (Est.) >100°C (Solid); <60°C (if in Ethyl Acetate/Ethanol)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 3-phenylpropanoate (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification.[3] Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(4-acetylphenyl)propiolate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 3-(4-acetylphenyl)propiolate, a molecule of interest for its potential applications, requires careful management in the laboratory to ensure the safety of researchers. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. As a Senior Application Scientist, the following protocols are designed not just to meet regulatory standards but to foster a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Molecule
  • Ethyl Propiolate Moiety: Propiolates, and acetylenic compounds in general, are known for their reactivity and potential instability.[1][2] They can be flammable and may react violently with oxidizing agents.[1] Compounds like ethyl propiolate are lachrymators and can cause irritation to the eyes, skin, and respiratory tract.[3]

  • 4-Acetylphenyl Moiety: This aromatic ketone group is generally stable, but ketones as a class can be irritants and are often flammable.[4][5]

Based on this structural analysis, we must assume that Ethyl 3-(4-acetylphenyl)propiolate may exhibit the following hazards:

  • Skin and eye irritant.

  • Potential respiratory tract irritant.

  • Flammable.

  • May be harmful if swallowed or inhaled.

  • Potential for allergic skin reaction.[6]

This initial assessment mandates a cautious approach, adhering to the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Core PPE Requirements: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with chemical hazards.[7][8][9] The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10] However, for handling Ethyl 3-(4-acetylphenyl)propiolate, a more stringent set of PPE is required.

Before considering PPE, all work with this compound, especially when handling powders or volatile solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

A flame-resistant lab coat is essential due to the potential flammability of the compound. For operations with a higher risk of splashes, such as during transfers of large volumes, a chemically resistant apron worn over the lab coat is recommended.[11]

Given that related propiolate compounds are lachrymators, robust eye protection is non-negotiable.

  • Standard Operations: ANSI Z87-marked safety glasses with side shields are the minimum requirement.[10]

  • Splash Hazards: When handling solutions or performing reactions that could splash, chemical splash goggles are mandatory.[10][12] For significant splash risks, a full-face shield should be worn in addition to goggles.[10][11]

The selection of appropriate gloves is critical to prevent skin contact. No single glove material is impervious to all chemicals. Therefore, glove selection must be based on the solvents being used and the nature of the work.

Glove MaterialSuitability for Ketones & Organic SolventsConsiderations
Nitrile Good for incidental contact with many organic solvents and oils.[4][5] However, prolonged exposure to ketones is not recommended.[5]Excellent for dexterity and general lab work. Should be changed immediately upon contamination.
Neoprene Offers good resistance to a broad range of chemicals, including some ketones, acids, and bases.[5][11]Provides better protection against ketones than standard nitrile gloves.
Butyl Rubber Provides excellent resistance to ketones and esters.[4]Offers superior protection for extended handling of ketone-containing solutions. May have reduced dexterity.

Recommendation: For most applications involving incidental contact, double-gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove provides a robust barrier. Always check the manufacturer's glove compatibility charts for the specific solvents in use.

Step-by-Step PPE Protocols

The effectiveness of PPE is contingent on its correct use. The following workflows illustrate the proper donning and doffing procedures to minimize cross-contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat Don Lab Coat Wash_Hands->Lab_Coat Inner_Gloves Don Inner Nitrile Gloves Lab_Coat->Inner_Gloves Outer_Gloves Don Outer Butyl/Neoprene Gloves Inner_Gloves->Outer_Gloves Goggles Don Goggles/Face Shield Outer_Gloves->Goggles

Caption: Workflow for donning Personal Protective Equipment.

Doffing_PPE cluster_doffing Doffing Sequence (assumes contamination) Outer_Gloves_Doff Remove Outer Gloves Lab_Coat_Doff Remove Lab Coat Outer_Gloves_Doff->Lab_Coat_Doff Goggles_Doff Remove Goggles/Face Shield Lab_Coat_Doff->Goggles_Doff Inner_Gloves_Doff Remove Inner Gloves Goggles_Doff->Inner_Gloves_Doff Wash_Hands_Final Wash Hands Thoroughly Inner_Gloves_Doff->Wash_Hands_Final

Caption: Workflow for doffing Personal Protective Equipment to prevent contamination.

Decontamination and Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Goggles and Face Shields: Clean after each use according to the manufacturer's instructions.

  • Lab Coats: If contaminated, remove immediately and place in a designated, labeled container for laundering by a specialized service. Do not take contaminated lab coats home.

  • Gloves: Dispose of in the appropriate hazardous waste container immediately after use or contamination.[13]

  • Contaminated Items: Any disposable items, such as paper towels used for cleanup, must be disposed of as hazardous waste.[14]

All waste containing Ethyl 3-(4-acetylphenyl)propiolate, including reaction residues and contaminated solvents, must be collected in a designated hazardous waste container.[15][16] The container must be:

  • Made of a compatible material.

  • Kept closed except when adding waste.

  • Clearly labeled with "Hazardous Waste" and the chemical contents.

  • Stored in a designated satellite accumulation area.[15]

Never dispose of this compound or its solutions down the sink.[13][14]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][17] Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][17] Seek immediate medical attention.
Inhalation Move to fresh air immediately.[3][17] If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

All laboratory personnel must be aware of the location and operation of safety showers and eyewash stations.

By adhering to these rigorous PPE protocols and maintaining a vigilant approach to safety, researchers can confidently and responsibly advance their work with novel compounds like Ethyl 3-(4-acetylphenyl)propiolate.

References

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety. [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. [Link]

  • Acetylene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University. [Link]

  • Personal Protective Equipment (PPE). (n.d.). [Link]

  • Acetylene Safety Guidelines. (n.d.). Scribd. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]

  • Be Safe with Acetylene. (n.d.). Australia New Zealand Industrial Gas Association. [Link]

  • The Acetylene Safety Regulations 2014 & Safety with Oxyacetylene Equipment. (n.d.). RiskSTOP. [Link]

  • General Precautions for Handling Compressed Gases. (n.d.). Office of Research Safety. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.